molecular formula C26H36N2O4 B020614 p-O-Desmethyl Verapamil CAS No. 77326-93-3

p-O-Desmethyl Verapamil

Cat. No.: B020614
CAS No.: 77326-93-3
M. Wt: 440.6 g/mol
InChI Key: CAAKRPRWCVWYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verapamil metabolite.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAKRPRWCVWYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893327
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77326-93-3
Record name N-Desmethylverapamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and First Synthesis of p-O-Desmethyl Verapamil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-O-Desmethyl Verapamil, a principal metabolite of the widely used calcium channel blocker Verapamil, plays a crucial role in understanding the parent drug's pharmacokinetics and metabolic fate. Its identification and subsequent first chemical synthesis were pivotal for comprehensive metabolic studies and for providing an authentic standard for analytical quantification. This technical guide provides an in-depth exploration of the initial discovery of this compound as a metabolite and the seminal work on its first total synthesis.

Discovery: Identification as a Metabolite of Verapamil

The discovery of this compound, also known by the code D-702, emerged from in vitro and in vivo metabolism studies of Verapamil. Researchers investigating the biotransformation of Verapamil identified several metabolites, with O-demethylation being a significant metabolic pathway alongside N-dealkylation and N-demethylation.

Experimental Approach to Discovery

The initial identification of this compound was achieved through the incubation of Verapamil with rat liver microsomes, a common in vitro model for studying drug metabolism. The subsequent analysis of the incubation mixture using gas chromatography-mass spectrometry (GC-MS) revealed the presence of several metabolic products. Comparison of the mass spectra of these products with that of the parent drug allowed for the tentative identification of O-demethylated metabolites. To confirm the exact position of the demethylation, authentic standards of the possible regioisomers were required, which necessitated their chemical synthesis.

First Chemical Synthesis

The first total synthesis of this compound was a crucial step in confirming its structure and enabling further pharmacological and toxicological studies. The synthetic strategy centered on the construction of the key carbon skeleton followed by the introduction of the necessary functional groups, including the characteristic phenolic hydroxyl group resulting from the O-demethylation. A key aspect of the synthesis was the use of a benzyl protecting group for the phenolic hydroxyl, which was removed in the final step.

Synthetic Pathway

The synthesis of this compound was accomplished through a multi-step sequence, as outlined below. The overall workflow can be visualized in the following diagram.

Synthesis_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Assembly of the Verapamil Backbone cluster_2 Final Deprotection A Vanillin B 4-Benzyloxy-3-methoxybenzaldehyde A->B Benzylation C 4-Benzyloxy-3-methoxy-β-nitrostyrene B->C Condensation with Nitromethane D 4-Benzyloxy-3-methoxyphenethylamine C->D Reduction G p-O-Desmethyl-p-O-Benzyl Verapamil D->G N-Alkylation with F E 3,4-Dimethoxyphenylacetonitrile F α-(3-Chloropropyl)-3,4-dimethoxy- α-isopropylphenylacetonitrile E->F Alkylation with 1-bromo-3-chloropropane H This compound G->H Debenzylation

Caption: Synthetic workflow for the first synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3-methoxyphenethylamine (Intermediate D)

  • Benzylation of Vanillin (A to B): Vanillin is treated with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent like ethanol or DMF to protect the phenolic hydroxyl group as a benzyl ether, yielding 4-benzyloxy-3-methoxybenzaldehyde.

  • Henry Reaction (B to C): The resulting aldehyde is then condensed with nitromethane in the presence of a base such as ammonium acetate to afford 4-benzyloxy-3-methoxy-β-nitrostyrene.

  • Reduction of the Nitroalkene (C to D): The nitroalkene is reduced to the corresponding primary amine, 4-benzyloxy-3-methoxyphenethylamine, using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or THF.

Step 2: Synthesis of α-(3-Chloropropyl)-3,4-dimethoxy-α-isopropylphenylacetonitrile (Intermediate F)

  • Alkylation of 3,4-Dimethoxyphenylacetonitrile (E to F): 3,4-Dimethoxyphenylacetonitrile is alkylated with 1-bromo-3-chloropropane using a strong base like sodium amide (NaNH2) in an inert solvent such as toluene.

Step 3: N-Alkylation to form p-O-Desmethyl-p-O-Benzyl Verapamil (G)

  • Coupling Reaction (D and F to G): The protected phenethylamine (D) is coupled with the alkyl chloride (F) via N-alkylation. This reaction is typically carried out in the presence of a base to scavenge the HCl generated, yielding p-O-Desmethyl-p-O-Benzyl Verapamil.

Step 4: Debenzylation to this compound (H)

  • Removal of the Benzyl Protecting Group (G to H): The final step involves the deprotection of the benzyl ether to unveil the phenolic hydroxyl group. This is commonly achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Data Presentation

Analytical Data for this compound
PropertyValue
Chemical Formula C₂₆H₃₆N₂O₄
Molecular Weight 440.58 g/mol
CAS Number 77326-93-3
Appearance Brown, low-melting solid
Spectroscopic Data
TechniqueKey Observations
¹H NMR Signals corresponding to the aromatic protons, methoxy groups, isopropyl group, and the aliphatic chain protons. The presence of a phenolic hydroxyl proton signal is a key diagnostic feature.
Mass Spectrometry (MS) Molecular ion peak consistent with the calculated molecular weight. Fragmentation patterns corresponding to the cleavage of the side chain and loss of functional groups.

Verapamil Metabolism Pathway

The O-demethylation to form this compound is one of the key metabolic transformations of Verapamil, primarily mediated by cytochrome P450 enzymes in the liver.

Verapamil_Metabolism Verapamil Verapamil N_Desmethyl Norverapamil (N-Demethylation) Verapamil->N_Desmethyl CYP3A4/5 N_Dealkyl N-Dealkylated Metabolites Verapamil->N_Dealkyl CYP3A4/5 O_Desmethyl This compound (O-Demethylation) Verapamil->O_Desmethyl CYP2C Family Further_Metabolites Further Metabolites (e.g., Conjugation) N_Desmethyl->Further_Metabolites N_Dealkyl->Further_Metabolites O_Desmethyl->Further_Metabolites

Caption: Major metabolic pathways of Verapamil.

Conclusion

The discovery of this compound as a metabolite and its subsequent first chemical synthesis were landmark achievements in understanding the disposition of Verapamil. The synthetic route, employing a protecting group strategy, provided an unambiguous structural confirmation and a means to produce the metabolite in quantities sufficient for further research. This foundational work continues to be relevant for drug metabolism studies, pharmacokinetic modeling, and the development of new analytical methods for Verapamil and its metabolites.

physicochemical properties of p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of p-O-Desmethyl Verapamil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a primary metabolite of the calcium channel blocker, Verapamil. This document includes quantitative data, detailed experimental protocols for key physicochemical parameters, and a visualization of its metabolic pathway.

Core Physicochemical Properties

This compound, also known by its synonyms D 702 and PR 24, is a significant human metabolite of Verapamil.[1][2][3] Its physicochemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The quantitative are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile[3][4]
CAS Number 77326-93-3[1][5][6]
Chemical Formula C₂₆H₃₆N₂O₄[1][5][6]
Molecular Weight 440.58 g/mol [5][6][7]
Appearance Brown Low-Melting Solid[1][2][8]
Boiling Point 600°C at 760 mmHg[5]
Density 1.091 g/cm³[5]
logP (Octanol-Water Partition Coefficient) 4.79[5]
Computed XLogP3 3.5[3]
Solubility Slightly soluble in Chloroform and Methanol.[2]
Storage Conditions -20°C, under an inert atmosphere. The compound is noted to be hygroscopic.[1][2][5]

Metabolic Pathway

This compound is formed from its parent compound, Verapamil, through O-demethylation, one of the main metabolic reactions alongside N-dealkylation and N-demethylation.[9] This biotransformation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[9][10] Understanding this pathway is essential for predicting drug-drug interactions and metabolic clearance.

G cluster_0 Metabolic Pathway of Verapamil Verapamil Verapamil (C₂₇H₃₈N₂O₄) Metabolite This compound (C₂₆H₃₆N₂O₄) Verapamil->Metabolite O-demethylation Enzymes CYP3A4, CYP2C8 Enzymes->Verapamil Catalyzes

Caption: Metabolic conversion of Verapamil to this compound.

Experimental Protocols

The determination of key physicochemical parameters like pKa, logP, and solubility requires standardized experimental methodologies. Below are detailed protocols commonly employed in pharmaceutical research.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for predicting the ionization state of a compound at different physiological pH values, which influences its solubility, permeability, and binding characteristics. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[11][12]

Method: Potentiometric Titration [12][13]

This high-precision technique involves titrating the compound with a strong acid or base and monitoring the pH change.[12]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility. A typical concentration required is at least 10⁻⁴ M.[12]

  • Titration: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using an automated titrator.[13]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the slope of the curve is steepest, is identified. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[13]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional and most widely accepted technique.[11][14]

Method: Shake-Flask Method [11]

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other pre-saturated phase in a separation funnel.

  • Equilibration: The mixture is shaken gently at a constant temperature for a set period (e.g., 24 hours) to allow for complete partitioning and equilibration of the solute between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Determination of Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.[16]

Method: Equilibrium Shake-Flask Solubility [16][17][18]

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous medium (e.g., water, buffer of a specific pH).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed visually.[16]

  • Sample Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV.

  • Results: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

G cluster_pka pKa Determination Workflow cluster_logp logP Determination Workflow cluster_sol Solubility Determination Workflow p1 Dissolve Compound in Solvent p2 Titrate with Acid/Base p1->p2 p3 Record pH vs. Titrant Volume p2->p3 p4 Plot Titration Curve & Find Midpoint p3->p4 l1 Pre-saturate Octanol & Water l2 Add Compound & Shake to Equilibrate l1->l2 l3 Separate Phases l2->l3 l4 Measure Concentration in Each Phase l3->l4 s1 Add Excess Solid to Solvent s2 Shake to Reach Equilibrium s1->s2 s3 Filter/Centrifuge to Remove Solid s2->s3 s4 Measure Concentration of Solute s3->s4

References

An In-depth Technical Guide on the Enzymatic Formation of p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: The Enzymatic Pathway of Verapamil O-Demethylation

Verapamil, a calcium channel blocker, undergoes extensive hepatic metabolism primarily through N-dealkylation and N-demethylation, catalyzed by enzymes such as CYP3A4. A secondary but significant metabolic route is O-demethylation, which leads to the formation of phenolic metabolites. This guide focuses on the enzymatic pathway responsible for the creation of p-O-Desmethyl Verapamil and its regioisomers.

The O-demethylation of verapamil results in the formation of two primary monophenolic metabolites:

  • D-702 (this compound): α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3-hydroxy-4-methoxy-α-(1-methylethyl)phenylacetonitrile.

  • D-703: α-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)phenylacetonitrile.[1]

The key enzymes responsible for the O-demethylation of verapamil in humans belong to the Cytochrome P450 2C subfamily.[2] Specifically, CYP2C9 and CYP2C18 are involved in the formation of both D-702 and D-703.[2] In contrast, CYP2C8 exhibits selectivity, primarily yielding D-703.[2]

Quantitative Data Summary

The enzymatic kinetics of verapamil O-demethylation have been characterized in human liver microsomes, revealing a preference for the formation of the D-703 metabolite over D-702 (this compound). The intrinsic clearance (CLint), a measure of the rate of metabolism, is significantly higher for the production of D-703.[2]

MetaboliteSubstrateIntrinsic Clearance (CLint) (ml·min⁻¹·g⁻¹)Reference
D-702 (this compound) Racemic Verapamil2.4 ± 0.6[2]
S-Verapamil2.2 ± 1.2[2]
R-Verapamil3.6 ± 1.3[2]
D-703 Racemic Verapamil13.9 ± 1.0[2]
S-Verapamil16.8 ± 3.3[2]
R-Verapamil12.1 ± 2.9[2]

Experimental Protocols

The characterization of the enzymatic formation of this compound involves several key experimental methodologies.

1. In Vitro Metabolism Assay Using Human Liver Microsomes or Recombinant CYP Enzymes:

  • Objective: To determine the kinetics of verapamil O-demethylation and identify the contributing CYP isoforms.

  • Materials:

    • Pooled human liver microsomes (HLMs) or recombinant human CYP2C8, CYP2C9, or CYP2C18 enzymes expressed in a system like yeast (Saccharomyces cerevisiae).[2]

    • Verapamil (racemic, S-, and R-enantiomers).

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4).

    • CYP isoform-specific inhibitors (e.g., sulfaphenazole for CYP2C9).[2]

    • Inhibitory antibodies (e.g., anti-LKM2 autoantibodies to inhibit CYP2C9).[2]

  • Procedure:

    • Prepare an incubation mixture containing the enzyme source (HLMs or recombinant CYPs), buffer, and verapamil at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time, ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

    • Centrifuge the mixture to pellet the protein.

    • Analyze the supernatant for the presence of metabolites.

2. Analytical Method for Metabolite Quantification (HPLC):

  • Objective: To separate and quantify verapamil and its metabolites, including this compound (D-702).

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a suitable detector (e.g., UV or mass spectrometry).

  • Typical HPLC Conditions:

    • Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% tetrahydrofuran or a phosphate buffer).[3][4] The pH may be adjusted to optimize separation.

    • Flow Rate: Typically around 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength such as 222 nm.[4]

    • Internal Standard: An appropriate internal standard (e.g., valsartan or carvedilol) should be used for accurate quantification.[3][4]

  • Sample Preparation:

    • The supernatant from the incubation mixture is collected.

    • The sample may be concentrated by evaporation under nitrogen.

    • The residue is reconstituted in the mobile phase before injection into the HPLC system.

Visualizations

Verapamil_O_Demethylation_Pathway cluster_CYP2C CYP2C Subfamily Verapamil Verapamil CYP2C9 CYP2C9 Verapamil->CYP2C9 CYP2C18 CYP2C18 Verapamil->CYP2C18 CYP2C8 CYP2C8 Verapamil->CYP2C8 D702 This compound (D-702) CYP2C9->D702 D703 O-Desmethyl Verapamil (D-703) CYP2C9->D703 CYP2C18->D702 CYP2C18->D703 CYP2C8->D703

Caption: Enzymatic formation of O-desmethylated verapamil metabolites by CYP2C isoforms.

Experimental_Workflow cluster_Incubation In Vitro Incubation cluster_Quenching Reaction Termination cluster_Analysis Metabolite Analysis Enzyme Enzyme Source (HLMs or Recombinant CYPs) Incubate Incubate at 37°C Enzyme->Incubate Substrate Verapamil Substrate->Incubate Cofactor NADPH Regenerating System Cofactor->Incubate Quench Add Quenching Solvent (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC Quantification Quantify Metabolites HPLC->Quantification

Caption: Workflow for in vitro verapamil metabolism studies.

References

The Role of p-O-Desmethyl Verapamil (D617) in Verapamil Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a widely prescribed calcium channel blocker, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, p-O-Desmethyl verapamil (D617), also known as N-dealkylverapamil, is a major metabolite formed through N-dealkylation. This technical guide provides an in-depth analysis of the role of D617 in the overall metabolism of verapamil. It covers the metabolic pathways of its formation and subsequent transformation, its pharmacokinetic profile in comparison to the parent drug and other key metabolites, and its pharmacological activity. Detailed experimental protocols for the study of verapamil metabolism and the interaction of its metabolites with key proteins are also provided, along with visualizations of metabolic pathways and experimental workflows.

Introduction

Verapamil is a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacokinetic profile, characterized by extensive first-pass metabolism in the liver.[2] This metabolic process yields a variety of compounds, with this compound (D617) being one of the most abundant.[3] Understanding the formation, fate, and activity of D617 is crucial for a comprehensive understanding of verapamil's disposition and for predicting potential drug-drug interactions. This guide synthesizes current knowledge on D617, offering a technical resource for researchers in pharmacology and drug development.

Verapamil Metabolism and the Formation of D617

Verapamil is metabolized primarily in the liver through three main pathways: N-dealkylation, N-demethylation, and O-demethylation.[3] D617 is the product of N-dealkylation of verapamil.

Enzymes Involved: The formation of D617 is predominantly catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2C8.[3] While CYP2E1 can also form D617, its contribution is considered clinically insignificant due to a much lower rate of reaction.[3]

Stereoselectivity: Verapamil is administered as a racemic mixture of R- and S-enantiomers. The metabolism of verapamil exhibits stereoselectivity. CYP3A4, a key enzyme in its metabolism, preferentially metabolizes R-verapamil to D617. Conversely, when S-verapamil is the substrate, CYP3A4 favors the formation of norverapamil.[3]

Further Metabolism of D617: Following its formation, D617 can be further metabolized to PR-25 (also known as D-717 or metabolite VII), which is subsequently excreted in the urine.[3]

Quantitative Data

The following tables summarize the available quantitative data for verapamil and its major metabolites. It is important to note that comprehensive pharmacokinetic data for D617, particularly Cmax and AUC, are less readily available in the literature compared to verapamil and norverapamil.

Table 1: Pharmacokinetic Parameters of Verapamil and its Metabolites

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)
Verapamil107.7 - 122.640.54442.2 - 460.62.0 - 8.0
Norverapamil80.24 - 89.890.96Not consistently reported6.6
This compound (D617) Not consistently reportedNot consistently reportedNot consistently reported8.5 [4]
D620Not consistently reportedNot consistently reportedNot consistently reported15.8

Data compiled from multiple sources.[4][5] Values for Verapamil and Norverapamil are from a single dose study of 80 mg verapamil hydrochloride.[5]

Table 2: Inactivation of CYP3A4 by Verapamil Metabolites

Compoundk_inact (min⁻¹)K_I (µM)
R-Verapamil0.396.46
S-Verapamil0.642.97
(+/-)-Norverapamil1.125.89
This compound (D617) 0.07 7.93

Data from a study using cDNA-expressed CYP3A4 (+b5).

Pharmacological Activity of D617

Electrophysiological Effects: Studies on isolated rabbit hearts have shown that D617 has no significant electrophysiological effects at therapeutic concentrations. This is in contrast to verapamil and norverapamil, which both exhibit negative chronotropic and dromotropic effects.

Interaction with P-glycoprotein (P-gp): D617 has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp). However, unlike verapamil and norverapamil, D617 does not act as an inhibitor of P-gp.[6] This distinction is important for predicting drug-drug interactions, as P-gp inhibitors can alter the pharmacokinetics of co-administered drugs that are P-gp substrates.

Signaling Pathways and Experimental Workflows

Verapamil Metabolism Pathway

The following diagram illustrates the major metabolic pathways of verapamil, highlighting the formation of this compound (D617).

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation (CYP3A4, CYP3A5, CYP2C8) D617 This compound (D617) Verapamil->D617 N-dealkylation (CYP3A4, CYP3A5, CYP2C8) Other_Metabolites Other Metabolites Verapamil->Other_Metabolites O-demethylation D620 D620 Norverapamil->D620 Metabolism PR25 PR-25 (D-717) D617->PR25 Metabolism

Caption: Major metabolic pathways of verapamil.

Experimental Workflow for In Vitro Metabolism Assay

The following diagram outlines a typical experimental workflow for studying the in vitro metabolism of verapamil using human liver microsomes.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Thaw Human Liver Microsomes (HLM) on ice Pre_incubate Pre-incubate HLM, Verapamil, and buffer at 37°C HLM->Pre_incubate Verapamil_sol Prepare Verapamil stock solution Verapamil_sol->Pre_incubate Buffer Prepare incubation buffer (e.g., phosphate buffer, pH 7.4) Buffer->Pre_incubate NADPH Prepare NADPH regenerating system Start_reaction Initiate reaction by adding NADPH NADPH->Start_reaction Pre_incubate->Start_reaction Incubate Incubate at 37°C with shaking Start_reaction->Incubate Stop_reaction Terminate reaction at various time points (e.g., with cold acetonitrile) Incubate->Stop_reaction Centrifuge Centrifuge to pellet protein Stop_reaction->Centrifuge Extract Collect supernatant Centrifuge->Extract LCMS Analyze by LC-MS/MS Extract->LCMS

Caption: In vitro verapamil metabolism workflow.

Experimental Protocols

Quantification of Verapamil and Metabolites in Human Plasma by HPLC-MS/MS

This protocol provides a general framework for the analysis of verapamil and its metabolites. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of verapamil).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Verapamil: Precursor ion (Q1) m/z 455.3 -> Product ion (Q3) m/z 165.1

    • Norverapamil: Precursor ion (Q1) m/z 441.3 -> Product ion (Q3) m/z 165.1

    • This compound (D617): Precursor ion (Q1) m/z 441.3 -> Product ion (Q3) m/z 303.2 (This is a predicted transition and may require optimization).

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for each analyte.

In Vitro Metabolism of Verapamil using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability and metabolite formation of verapamil.

1. Reagents and Materials:

  • Pooled human liver microsomes (HLMs).

  • Verapamil.

  • 0.1 M Phosphate buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Cold acetonitrile for reaction termination.

2. Incubation Procedure:

  • Prepare a reaction mixture containing HLMs (final concentration, e.g., 0.5 mg/mL) and verapamil (final concentration, e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Include control incubations without the NADPH regenerating system to assess non-CYP mediated degradation.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

  • Analyze the supernatant for the disappearance of the parent drug (verapamil) and the formation of metabolites (e.g., D617, norverapamil) using a validated LC-MS/MS method as described in Protocol 6.1.

P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol determines if a compound is a substrate of the P-gp efflux transporter.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Transport Assay:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Add the test compound (e.g., D617) to either the apical (A) or basolateral (B) chamber.

  • In a parallel set of experiments, co-incubate the test compound with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated transport.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber (B for A-to-B transport and A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.

  • Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B).

  • An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.

Conclusion

This compound (D617) is a significant metabolite in the complex metabolic profile of verapamil. Its formation is primarily mediated by CYP3A4, CYP3A5, and CYP2C8 through N-dealkylation, with a stereoselective preference for the R-enantiomer of verapamil. Unlike the parent drug and its other major metabolite, norverapamil, D617 is pharmacologically inactive from an electrophysiological standpoint and does not inhibit the P-glycoprotein transporter. However, it is a substrate for P-gp. A thorough understanding of the metabolic fate and pharmacological properties of D617 is essential for a complete characterization of verapamil's clinical pharmacology and for anticipating potential drug interactions. Further research is warranted to fully elucidate the pharmacokinetic profile of D617 in humans.

References

An In-depth Technical Guide to p-O-Desmethyl Verapamil (CAS Number: 77326-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-O-Desmethyl Verapamil, with the CAS number 77326-93-3, is a primary metabolite of the widely used calcium channel blocker, Verapamil.[1] As a product of O-demethylation, this compound is of significant interest in pharmacokinetic and metabolic studies of its parent drug. Understanding the physicochemical properties, synthesis, analytical characterization, and biological activity of this compound is crucial for a comprehensive assessment of Verapamil's overall pharmacological profile, including its efficacy and potential for drug-drug interactions. This technical guide provides a detailed overview of the current scientific knowledge on this compound.

Physicochemical Properties

This compound is a brown, low-melting solid.[1] Its chemical formula is C₂₆H₃₆N₂O₄, and it has a molecular weight of approximately 440.58 g/mol .[1][2] The compound is slightly soluble in chloroform and methanol.[1]

PropertyValueSource
CAS Number 77326-93-3[1]
Molecular Formula C₂₆H₃₆N₂O₄[1]
Molecular Weight 440.58 g/mol [1][2]
Appearance Brown low-melting solid[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile[3]
Synonyms D 702, PR 24[1]

Synthesis and Purification

The synthesis of this compound is primarily approached through the demethylation of Verapamil. While it is often formed as an impurity in the synthesis of Verapamil, a targeted synthesis can be achieved.[4][5]

Experimental Protocol: Synthesis

A common method for the preparation of this compound involves the selective O-demethylation of Verapamil. This can be achieved using various demethylating agents. A generalized protocol is as follows:

  • Reaction Setup: Dissolve Verapamil hydrochloride in a suitable dry solvent, such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Demethylating Agent: Add a demethylating agent, such as boron tribromide (BBr₃) or a thiol-based reagent with a strong base, dropwise to the cooled solution (-78 °C to 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Note: This is a generalized protocol and specific conditions may need to be optimized.

Experimental Protocol: Purification

Purification of this compound from a reaction mixture or as an impurity from a Verapamil synthesis batch typically involves chromatographic techniques.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for isolating pure this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution, often with a gradient elution.

  • Column Chromatography: For larger scale purification, column chromatography using silica gel is a viable option. The choice of eluent system depends on the polarity of the impurities present, but a mixture of dichloromethane and methanol is often a good starting point.[1]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy groups, the isopropyl group, and the various methylene and methine protons in the aliphatic chain. The absence of one of the methoxy signals present in the Verapamil spectrum and the appearance of a phenolic hydroxyl proton signal would be indicative of successful demethylation.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, further confirming its structure. The chemical shift of the carbon atom where the demethylation occurred will be significantly different from the corresponding carbon in Verapamil.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to determine the exact mass of the molecule, which should correspond to the calculated mass for the molecular formula C₂₆H₃₆N₂O₄. A base peak ion at m/z 441.2748 [M+H]⁺ has been reported.[6]

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural information through the fragmentation of the parent ion. Key fragment ions for this compound would arise from cleavages in the aliphatic chain and the loss of small neutral molecules. The fragmentation pattern would be similar to that of Verapamil, but with shifts in the masses of fragments containing the demethylated phenyl ring.[6]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of this compound. A reversed-phase method with UV detection is typically employed. The retention time of this compound will differ from that of Verapamil and other related impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment. For this compound, a typical system is silica gel as the stationary phase and a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 9:1:0.1) as the mobile phase, with visualization under UV light.[1]

Biological Activity and Metabolism

This compound is a product of the phase I metabolism of Verapamil.[7] The primary metabolic reactions for Verapamil are N-dealkylation, N-demethylation, and O-demethylation.[8]

Metabolic Pathway

The O-demethylation of Verapamil to form this compound is catalyzed by cytochrome P450 (CYP) enzymes in the liver. While multiple CYP isoforms are involved in the overall metabolism of Verapamil, the P450 2C subfamily is primarily responsible for O-demethylation.

Verapamil_Metabolism Verapamil Verapamil p_O_Desmethyl_Verapamil This compound Verapamil->p_O_Desmethyl_Verapamil CYP2C Subfamily (O-demethylation)

Caption: Metabolic conversion of Verapamil to this compound.

Pharmacological Activity

While Verapamil is a potent L-type calcium channel blocker, the pharmacological activity of its metabolites, including this compound, is generally considered to be significantly less potent than the parent drug. However, some metabolites of Verapamil have been shown to interact with P-glycoprotein (P-gp), a transporter protein involved in drug efflux.[9] For instance, the O-demethylated metabolite D-703, an isomer of this compound, has been shown to be an inhibitor of P-gp.[9] Further research is needed to fully characterize the specific biological activities of this compound, including its potential effects on calcium channels and other cellular targets.

Signaling Pathways

Currently, there is limited information available on specific signaling pathways that are directly modulated by this compound. The primary known biological relevance of this compound is as a metabolite in the clearance pathway of Verapamil. The parent drug, Verapamil, exerts its therapeutic effects by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This leads to vasodilation and a reduction in heart rate and contractility.

Verapamil_Signaling cluster_cell Cardiomyocyte / Smooth Muscle Cell L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Verapamil Verapamil Verapamil->L_type_Ca_Channel Inhibits

Caption: Simplified signaling pathway of Verapamil's action.

Conclusion

This compound is a key metabolite in the biotransformation of Verapamil. Its synthesis, isolation, and characterization are essential for a thorough understanding of the parent drug's pharmacology. While its own pharmacological activity appears to be limited compared to Verapamil, its role in the metabolic profile of Verapamil warrants its study in the context of drug development and clinical pharmacology. Further research into the specific biological effects and potential interactions of this compound will provide a more complete picture of Verapamil's in vivo behavior.

References

An In-depth Technical Guide to the Chemical Structure and Properties of p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-O-Desmethyl Verapamil, also known as D-702, is a primary metabolite of Verapamil, a widely prescribed calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The metabolic fate of Verapamil is complex, involving multiple enzymatic pathways that lead to a variety of derivatives. Understanding the chemical structure and pharmacological profile of its metabolites, such as this compound, is crucial for a comprehensive understanding of the parent drug's efficacy, potential drug-drug interactions, and overall therapeutic window. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant biological data for this compound.

Chemical Structure and Identification

The chemical structure of this compound is characterized by the removal of a methyl group from the para-position of the oxygen atom on one of the phenyl rings of Verapamil.

Chemical Identifiers:

  • IUPAC Name: 2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile

  • SMILES String: COc1cc(ccc1OC)C(C(C)C)(CCCN(CCc1ccc(c(c1)OC)O)C)C#N[1]

  • InChI Key: CAAKRPRWCVWYAO-UHFFFAOYSA-N

Physicochemical and Pharmacological Data

A summary of the key physicochemical and available pharmacological data for this compound is presented in the table below. It is important to note that while extensive data is available for the parent compound, Verapamil, specific pharmacological data for its metabolites, including this compound, is more limited in the public domain.

PropertyValueReference
Molecular Formula C26H36N2O4[2][3]
Molecular Weight 440.58 g/mol [3]
CAS Number 77326-93-3[2][3]
Appearance Brown Low-Melting Solid[4]
Storage Temperature 2-8°C Refrigerator[4]
P-glycoprotein Inhibition (IC50 for D-703, an isomer) 1.6 µM[5]

Metabolic Pathway of Verapamil

Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation. This compound is a product of the O-demethylation pathway.

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil (N-demethylation) Verapamil->Norverapamil CYP3A4/5, CYP2C8 D617 D-617 (N-dealkylation) Verapamil->D617 CYP3A4/5, CYP2C8 p_O_Desmethyl_Verapamil This compound (D-702) (O-demethylation) Verapamil->p_O_Desmethyl_Verapamil CYP2C Subfamily Other_Metabolites Other Metabolites & Conjugation Products Norverapamil->Other_Metabolites D617->Other_Metabolites p_O_Desmethyl_Verapamil->Other_Metabolites

Caption: Metabolic pathway of Verapamil leading to its primary metabolites.

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed protocol for the direct synthesis of this compound is not widely published. However, a plausible approach involves the protection of the phenolic hydroxyl group of a suitable precursor, followed by the main synthetic steps for Verapamil assembly, and subsequent deprotection. A key intermediate could be p-O-Desmethyl p-O-Benzyl Verapamil. The synthesis would likely follow these general stages:

  • Protection: Benzylation of a commercially available para-hydroxy-substituted precursor to protect the phenolic hydroxyl group.

  • Assembly of the Verapamil Backbone: Following established synthetic routes for Verapamil, which typically involve the condensation of two key fragments. This may involve the reaction of a substituted phenylacetonitrile derivative with a suitable aminoalkyl halide.

  • Deprotection: Removal of the benzyl protecting group to yield this compound. This is often achieved through catalytic hydrogenation.

  • Purification: The final product would be purified using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Method for the Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of Verapamil and its metabolites. The following is a general protocol that can be adapted and validated for the specific analysis of this compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • This compound reference standard

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

  • Detection: UV detection at a wavelength determined by the absorbance maximum of this compound, or Mass Spectrometry for higher sensitivity and specificity.

Sample Preparation (from a biological matrix like plasma):

  • Protein Precipitation: Add a three-fold volume of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a significant metabolite in the biotransformation of Verapamil. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and a framework for its synthesis and analysis. While specific pharmacological data on its activity as a calcium channel blocker remains an area for further investigation, the information presented here serves as a valuable resource for researchers and professionals in the field of drug development and metabolism. Further studies are warranted to fully elucidate the pharmacological and toxicological profile of this compound to better understand its contribution to the overall clinical effects of Verapamil.

References

p-O-Desmethyl Verapamil: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Key Verapamil Impurity

This technical guide provides a detailed overview of p-O-Desmethyl Verapamil, a known process impurity and metabolite of the widely used calcium channel blocker, Verapamil. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, analytical detection, and potential pharmacological relevance.

Introduction to Verapamil and its Impurities

Verapamil is a cornerstone in the management of cardiovascular conditions, including hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1] As with any pharmaceutical agent, the control of impurities in the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above certain thresholds.

This compound is a significant related substance that can arise during the synthesis of Verapamil or as a metabolite. Its presence must be carefully monitored and controlled within acceptable limits in the final drug product.

Chemical and Physical Properties

This compound, also known as Verapamil EP Impurity H, is characterized by the demethylation of the para-oxygen on one of the phenyl rings of the Verapamil molecule. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name α-[3-[[2-(4-Hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile[2]
Synonyms Verapamil EP Impurity H, D 702, PR 24[2][3]
CAS Number 77326-93-3[4]
Molecular Formula C₂₆H₃₆N₂O₄[4]
Molecular Weight 440.58 g/mol [4]

Synthesis and Formation

Several patented processes for Verapamil synthesis acknowledge the formation of O-desmethyl derivatives and describe methods to minimize their presence in the final product. For instance, one approach involves the acetylation of desmethyl impurities, which facilitates their removal during the crystallization of Verapamil hydrochloride, aiming to reduce their levels to below 0.1%.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.

UPLC Method for Verapamil and its Impurities

A validated stability-indicating UPLC method has been developed for the analysis of Verapamil hydrochloride and its sixteen known impurities.[5][6] While the specific impurity designated as this compound is not explicitly named in the publication, it is highly probable that it is one of the quantified impurities, given its status as a known related substance (Verapamil EP Impurity H).

Experimental Protocol: UPLC Analysis of Verapamil Impurities [5]

  • Instrumentation: Waters ACQUITY UPLC system with a photodiode array (PDA) detector.

  • Column: Shimpak XR ODS, 75mm × 3.0mm, 1.7µm particle size.

  • Mobile Phase A: 10 mM ammonium formate and 0.1% orthophosphoric acid in water.

  • Mobile Phase B: 0.1% orthophosphoric acid in a 70:30 mixture of acetonitrile and water.

  • Gradient Elution: A gradient program is utilized to achieve separation.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 1.0 µL.

  • Diluent: Water:acetonitrile (90:10 v/v).

Data Presentation: Quantitative Analysis of Verapamil Impurities

The following table summarizes the linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Verapamil and its impurities as determined by the validated UPLC method. It is important to note that without a definitive assignment, the data for a specific impurity cannot be unequivocally attributed to this compound. However, this table provides a comprehensive overview of the method's sensitivity for various related substances.

ComponentConcentration Range (µg/mL)LOQ (µg/mL)LOD (µg/mL)
Verapamil0.107–1.9840.992350.1070.032
Impurity-A0.160–2.0060.994150.1600.048
Impurity-B0.120–1.9830.997960.1200.036
Impurity-C0.100–2.0040.995620.1000.030
Impurity-D0.078–1.9960.997720.0780.024
Impurity-E0.168–1.9960.997680.1680.051
Impurity-F0.210–1.9880.996560.2100.064
Impurity-G0.219–2.0040.999320.2190.066
Impurity-H 0.131–1.998 0.99896 0.131 0.040
Impurity-I0.130–1.9840.999280.1300.039
Impurity-J0.179–1.9820.999840.1790.054
Impurity-K0.161–1.9920.999380.999380.049
Impurity-L0.041–1.9860.998260.0410.012
Impurity-M0.027–1.9860.997300.0270.008
Impurity-N0.026–2.0080.991420.0260.008
Impurity-O0.151–2.0220.998540.1510.046
Impurity-P0.230–2.0260.991440.2300.070

Note: Impurity-H is presented here as a potential representation of this compound based on its designation in the European Pharmacopoeia. This table is adapted from data presented in a validated UPLC method for Verapamil and its impurities.[5]

Pharmacological and Toxicological Profile

The pharmacological activity of Verapamil is primarily attributed to its ability to block L-type calcium channels, leading to vasodilation and a reduction in cardiac contractility and conduction.[1]

Studies on the metabolites of Verapamil have indicated that O-demethylated metabolites, including this compound, may possess pharmacological activity similar in potency to the parent drug. However, their contribution to the overall clinical effect of Verapamil is generally considered to be negligible. This is because these metabolites are typically present in the body as inactive glucuronide conjugates, which are readily excreted.

At present, there is a lack of specific toxicological studies focused solely on this compound. Its control as a process impurity is guided by the general principles of impurity qualification outlined by regulatory authorities.

Visualizations

Logical Relationship in Verapamil Synthesis and Impurity Formation

G cluster_synthesis Verapamil Synthesis cluster_impurity Impurity Formation Starting_Materials Starting Materials Intermediate_1 Intermediate 1 Starting_Materials->Intermediate_1 Step 1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2 Verapamil_Crude Crude Verapamil Intermediate_2->Verapamil_Crude Final Condensation Incomplete_Methylation Incomplete Methylation / Demethylation Intermediate_2->Incomplete_Methylation Purification Purification Steps (e.g., Crystallization) Verapamil_Crude->Purification p_O_Desmethyl_Verapamil This compound Incomplete_Methylation->p_O_Desmethyl_Verapamil p_O_Desmethyl_Verapamil->Verapamil_Crude Co-exists with API Verapamil_API Verapamil API (Impurity Controlled) Purification->Verapamil_API

Caption: Logical workflow of Verapamil synthesis and the formation of this compound.

Experimental Workflow for UPLC Analysis

G Sample_Prep Sample Preparation (Verapamil API in Diluent) UPLC_System UPLC System Sample_Prep->UPLC_System Injection Column Shimpak XR ODS Column (75mm x 3.0mm, 1.7µm) UPLC_System->Column Mobile Phase Gradient Detection PDA Detector (278 nm) Column->Detection Elution Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification of This compound Data_Acquisition->Quantification Comparison to Reference Standard

Caption: Experimental workflow for the UPLC analysis of this compound.

Verapamil Metabolism Pathway

G Verapamil Verapamil N_Demethylation N-Demethylation Verapamil->N_Demethylation O_Demethylation O-Demethylation Verapamil->O_Demethylation N_Dealkylation N-Dealkylation Verapamil->N_Dealkylation Norverapamil Norverapamil N_Demethylation->Norverapamil p_O_Desmethyl_Verapamil p-O-Desmethyl Verapamil O_Demethylation->p_O_Desmethyl_Verapamil Other_Metabolites Other Metabolites N_Dealkylation->Other_Metabolites Conjugation Glucuronide Conjugation Norverapamil->Conjugation p_O_Desmethyl_Verapamil->Conjugation Inactive_Conjugates Inactive Conjugates (Excreted) Conjugation->Inactive_Conjugates

References

The Role of CYP2C Enzymes in p-O-Desmethyl Verapamil Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine calcium channel blocker, is a widely prescribed medication for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This biotransformation leads to a variety of metabolites, with the main pathways being N-dealkylation, N-demethylation, and O-demethylation. While the roles of CYP3A4 and CYP1A2 in N-dealkylation and N-demethylation are well-established, the O-demethylation pathway, leading to the formation of pharmacologically distinct metabolites, is primarily governed by the CYP2C subfamily of enzymes.

This technical guide provides a comprehensive overview of the CYP2C-mediated metabolism of verapamil, with a specific focus on the formation of p-O-Desmethyl Verapamil (D-703). It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the study of drug metabolism, pharmacokinetics, and drug-drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Verapamil O-Demethylation: The Central Role of the CYP2C Subfamily

The O-demethylation of verapamil results in the formation of two primary metabolites: this compound (D-703) and m-O-Desmethyl Verapamil (D-702). In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have unequivocally identified the CYP2C subfamily as the major contributors to this metabolic pathway.[1] Specifically, CYP2C8, CYP2C9, and CYP2C18 have been shown to be involved in the O-demethylation of verapamil.[1]

Metabolic Pathway of Verapamil O-Demethylation

The metabolic conversion of verapamil to its O-demethylated metabolites is a critical step in its overall biotransformation. The following diagram illustrates the specific roles of the CYP2C isoforms in this process.

Verapamil O-Demethylation Pathway cluster_CYP2C CYP2C Enzymes Verapamil Verapamil D703 This compound (D-703) Verapamil->D703 O-demethylation D702 m-O-Desmethyl Verapamil (D-702) Verapamil->D702 O-demethylation CYP2C8 CYP2C8 CYP2C8->D703 CYP2C9 CYP2C9 CYP2C9->D703 CYP2C9->D702 CYP2C18 CYP2C18 CYP2C18->D703 CYP2C18->D702

Verapamil O-Demethylation by CYP2C Isoforms

Studies with recombinant enzymes have demonstrated that CYP2C8 selectively catalyzes the formation of this compound (D-703), while CYP2C9 and CYP2C18 can form both D-703 and D-702.[1]

Quantitative Analysis of CYP2C-Mediated Verapamil O-Demethylation

The efficiency of verapamil O-demethylation by CYP2C enzymes has been quantified in vitro using human liver microsomes. The intrinsic clearance (CLint), a measure of the metabolic capacity of an enzyme for a specific substrate, has been determined for the formation of D-703 and D-702 from racemic verapamil and its individual enantiomers.

Table 1: Intrinsic Clearance (CLint) for the O-Demethylation of Verapamil in Human Liver Microsomes

Substrate (Verapamil)MetaboliteIntrinsic Clearance (CLint) (mL·min⁻¹·g⁻¹)
RacemicD-703 (p-O-Desmethyl)13.9 ± 1.0
D-702 (m-O-Desmethyl)2.4 ± 0.6
S-VerapamilD-703 (p-O-Desmethyl)16.8 ± 3.3
D-702 (m-O-Desmethyl)2.2 ± 1.2
R-VerapamilD-703 (p-O-Desmethyl)12.1 ± 2.9
D-702 (m-O-Desmethyl)3.6 ± 1.3
Data from Busse et al., 1995.[1]

The data indicate a significant regioselectivity in the O-demethylation process, with a much higher intrinsic clearance for the formation of this compound (D-703) compared to m-O-Desmethyl Verapamil (D-702).[1] Furthermore, there is a modest but statistically significant stereoselectivity in the formation of D-703, with the S-enantiomer of verapamil being metabolized at a slightly higher rate than the R-enantiomer.[1]

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the CYP2C-mediated metabolism of verapamil.

Experimental Workflow for Characterizing Verapamil O-Demethylation

The following diagram outlines a typical experimental workflow for identifying the enzymes responsible for verapamil's O-demethylation and determining their kinetic parameters.

Experimental Workflow for Verapamil Metabolism Studies cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Incubation Incubation at 37°C with: - Verapamil (Substrate) - NADPH-regenerating system - Buffer (e.g., Phosphate) HLM->Incubation rCYP Recombinant Human CYP2C Enzymes rCYP->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE HPLC HPLC-UV/MS Analysis Centrifugation->HPLC SPE->HPLC Data Data Analysis (Metabolite Quantification, Kinetic Parameter Calculation) HPLC->Data

A generalized experimental workflow for in vitro metabolism studies.
Protocol 1: In Vitro Metabolism of Verapamil using Human Liver Microsomes

This protocol describes a typical experiment to measure the formation of this compound from verapamil in pooled human liver microsomes.

1. Materials:

  • Pooled human liver microsomes (HLM)

  • Verapamil hydrochloride

  • This compound (D-703) analytical standard

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (HPLC grade)

  • Internal standard for HPLC analysis (e.g., a structurally similar compound not present in the incubation mixture)

2. Incubation Procedure:

  • Prepare a stock solution of verapamil in a suitable solvent (e.g., methanol or water).

  • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

  • Add the verapamil stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration (a range of concentrations is used for kinetic studies).

  • Initiate the metabolic reaction by adding the NADPH-regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes, determined from preliminary time-linearity experiments).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Analysis of Verapamil and this compound by HPLC

This protocol provides a general guideline for the chromatographic separation and quantification of verapamil and its O-demethylated metabolite.

1. HPLC System:

  • A standard HPLC system equipped with a UV or mass spectrometric (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., ammonium acetate).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the compounds of interest. For example:

    • 0-2 min: 10% B

    • 2-10 min: Ramp to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: Return to 10% B

    • 13-18 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: Wavelength set at approximately 278 nm.

    • MS: Electrospray ionization (ESI) in positive ion mode, monitoring for the specific m/z of verapamil and this compound.

3. Quantification:

  • Generate a standard curve by analyzing known concentrations of the this compound analytical standard.

  • Quantify the amount of metabolite formed in the experimental samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Conclusion

The O-demethylation of verapamil is a significant metabolic pathway predominantly mediated by the CYP2C subfamily of enzymes, with CYP2C8, CYP2C9, and CYP2C18 playing key roles in the formation of this compound (D-703) and m-O-Desmethyl Verapamil (D-702). The formation of D-703 is the more prominent of the two pathways. Understanding the kinetics and the specific enzymes involved in this process is crucial for predicting potential drug-drug interactions and for the development of new chemical entities that may be substrates or inhibitors of CYP2C enzymes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricacies of verapamil metabolism and its clinical implications. Future studies focusing on determining the precise Michaelis-Menten kinetics for each CYP2C isozyme in the O-demethylation of verapamil will further enhance our predictive capabilities in drug development and personalized medicine.

References

Methodological & Application

Application Note: High-Throughput Quantification of p-O-Desmethyl Verapamil (Norverapamil) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-O-Desmethyl Verapamil (Norverapamil), the major active metabolite of Verapamil, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure high accuracy and precision. This document provides detailed experimental protocols, instrument parameters, and quantitative data to facilitate the implementation of this method in a laboratory setting.

Introduction

Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1] It undergoes extensive first-pass metabolism in the liver, with N-demethylation being one of the primary metabolic pathways, leading to the formation of this compound, also known as Norverapamil.[2][3] Norverapamil is an active metabolite that also exhibits pharmacological activity and needs to be monitored alongside the parent drug for a comprehensive pharmacokinetic assessment.[1][2]

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[1] This application note describes a validated method for the reliable quantification of Norverapamil in human plasma, which is crucial for understanding the complete pharmacological profile of Verapamil.

Experimental Protocols

Materials and Reagents
  • This compound (Norverapamil) reference standard

  • Norverapamil-d7 (or other suitable stable isotope-labeled internal standard)[1]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Norverapamil from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., Norverapamil-d7 in 50% methanol).

  • Vortex mix for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Alternatively, a liquid-liquid extraction can be performed for sample clean-up.[5]

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemStandard LC system capable of binary gradients
ColumnC18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientSee Table 2 for a typical gradient program

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.035
2.095
2.595
2.635
3.535
Mass Spectrometry

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsSee Table 4
Source Temperature150 °C
Desolvation Temperature500 °C
Capillary Voltage3.0 kV

Table 4: MRM Transitions for Norverapamil and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Norverapamil441.3165.125
Norverapamil-d7 (IS)448.3165.125

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 5: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Norverapamil1.0 - 500> 0.99

Table 6: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1.0< 15< 1585 - 115
Low QC3.0< 10< 1090 - 110
Mid QC50< 10< 1090 - 110
High QC400< 10< 1090 - 110

Table 7: Recovery

AnalyteExtraction Recovery (%)
Norverapamil> 85

Visualizations

Experimental Workflow

G Figure 1: LC-MS/MS Experimental Workflow for Norverapamil Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (150 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (12,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Results (ng/mL) quantification->reporting

Caption: Figure 1: LC-MS/MS Experimental Workflow for Norverapamil Quantification.

Verapamil Metabolism Pathway

G Figure 2: Simplified Metabolic Pathway of Verapamil to Norverapamil verapamil Verapamil norverapamil This compound (Norverapamil) verapamil->norverapamil N-demethylation cyp CYP3A4, CYP3A5, CYP2C8 cyp->verapamil

Caption: Figure 2: Simplified Metabolic Pathway of Verapamil to Norverapamil.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. This method has been shown to be accurate and precise over a clinically relevant concentration range and can be successfully applied to pharmacokinetic and drug metabolism studies of Verapamil.

References

Application Notes and Protocols for Chiral Separation of p-O-Desmethyl Verapamil Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the chiral separation of p-O-Desmethyl Verapamil enantiomers, a significant metabolite of the calcium channel blocker, Verapamil. The protocols are intended for researchers, scientists, and professionals involved in drug development and analysis. The methodologies detailed below are based on established techniques for the chiral separation of Verapamil and its other metabolites, and can be adapted for this compound.

Introduction

Verapamil is a widely used pharmaceutical administered as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit different pharmacological and pharmacokinetic properties.[1] The (S)-enantiomer is known to be a more potent coronary vasodilator.[1] Consequently, the stereoselective analysis of Verapamil and its metabolites is crucial for detailed pharmacokinetic and pharmacodynamic studies. This compound is one of the phase I metabolites of Verapamil.[2] The ability to separate and quantify its enantiomers is essential for a complete understanding of Verapamil's metabolic pathway and its overall pharmacological effect.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques employed for the enantioselective separation of Verapamil and its metabolites.[3] These methods utilize chiral stationary phases (CSPs) or chiral selectors to achieve separation.[3][4]

Experimental Protocols

This section details the methodologies for sample preparation and chiral analysis of this compound enantiomers using HPLC.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting Verapamil and its metabolites from biological matrices such as plasma.

Materials:

  • Human plasma samples

  • (R)- and (S)-p-O-Desmethyl Verapamil analytical standards

  • Internal Standard (IS) solution (e.g., Propranolol or a deuterated analog of the analyte)[5]

  • Waters Oasis HLB C18 Solid Phase Extraction Cartridges[5]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water and methanol (for conditioning and washing)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pipette 50 µL of the plasma sample into a microcentrifuge tube.[5]

  • Spiking: Spike the sample with the internal standard solution.

  • Dilution: Dilute the plasma sample with 200 µL of 0.1% formic acid in water.

  • Loading: Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean tube.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[1]

  • Injection: Inject an aliquot of the reconstituted sample into the HPLC system.

Chiral HPLC Method

This protocol outlines a High-Performance Liquid Chromatography method for the enantioselective separation of this compound. The use of a core-shell chiral column is highlighted for its efficiency and speed.[5]

Instrumentation and Conditions:

ParameterSpecification
HPLC System A quaternary HPLC system with a fluorescence detector
Chiral Column LarihcShell-P (LSP) core-shell isopropyl carbamate cyclofructan 6 (100 mm × 2.1 mm i.d., 2.7 µm)[5]
Guard Column LarihcShell-P (LSP) (3.0 mm i.d. × 10 mm, 2.7 µm)[5]
Mobile Phase Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)[5]
Flow Rate 0.5 mL/min[5]
Column Temperature 21 ± 2 °C[5]
Injection Volume 5.0 µL[5]
Detection Fluorescence: Excitation at 280 nm, Emission at 313 nm[5]
Run Time Approximately 3.5 minutes[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the chiral separation of Verapamil enantiomers, which can be expected to be similar for its metabolites.

Table 1: Chromatographic Parameters [5]

CompoundRetention Time (min)Resolution (Rs)Separation Factor (α)
S-(-)-enantiomer1.952.82>1.15
R-(+)-enantiomer2.29
Internal Standard3.38

Table 2: Method Validation Parameters [5]

ParameterS-(-)-enantiomerR-(+)-enantiomer
Linearity Range (ng/mL) 1.0 - 450.01.0 - 450.0
Correlation Coefficient (r²) ≥ 0.997≥ 0.997
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0
Intra-day Precision (%CV) ≤ 11.6≤ 11.6
Inter-day Precision (%CV) ≤ 11.6≤ 11.6
Recovery (%) 92.3 - 98.292.3 - 98.2

Experimental Workflow and Diagrams

The overall workflow for the chiral separation of this compound enantiomers is depicted below.

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) spike->spe dry Evaporation to Dryness spe->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection into HPLC reconstitute->inject separation Chiral Separation on Column inject->separation detection Fluorescence Detection separation->detection quant Quantification of Enantiomers detection->quant report Reporting Results quant->report

References

Application Note and Protocol for the Quantification of p-O-Desmethyl Verapamil in Rat Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the sensitive and selective quantification of p-O-Desmethyl Verapamil, a metabolite of Verapamil, in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies.

Introduction

Verapamil is a widely used calcium channel blocker for the treatment of cardiovascular diseases. The study of its metabolism, including the quantification of its metabolites like this compound, is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. This LC-MS/MS method provides a robust and reliable approach for the determination of this compound in a biological matrix.

Experimental

Materials and Reagents
  • This compound reference standard

  • Verapamil-d6 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from rat plasma.

  • Thaw frozen rat plasma samples at room temperature.

  • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Verapamil-d6 at 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reverse-phase C18 column is suitable for the separation of this compound and the internal standard.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound441.3165.235
Verapamil-d6 (IS)461.3165.235

Note: The molecular weight of this compound is 440.58 g/mol .[2] The precursor ion [M+H]+ is therefore approximately 441.3. The product ion is based on the common fragmentation of Verapamil, which readily produces a fragment at m/z 165.2.[3] The collision energy should be optimized for the specific instrument used.

Data Presentation

The quantitative data for the calibration curve and quality control samples should be summarized in tables for clear presentation and easy comparison.

Table 2: Calibration Curve for this compound in Rat Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
1Insert DataInsert Data
5Insert DataInsert Data
10Insert DataInsert Data
50Insert DataInsert Data
100Insert DataInsert Data
500Insert DataInsert Data
1000Insert DataInsert Data

Table 3: Quality Control Sample Results

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1Insert DataInsert DataInsert Data
Low QC3Insert DataInsert DataInsert Data
Mid QC150Insert DataInsert DataInsert Data
High QC800Insert DataInsert DataInsert Data

Experimental Workflow Visualization

The following diagram illustrates the key steps in the LC-MS/MS protocol for the analysis of this compound in rat plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Rat Plasma Sample (100 µL) sp2 Add Acetonitrile with Internal Standard (200 µL) sp1->sp2 sp3 Vortex (1 min) sp2->sp3 sp4 Centrifuge (12,000 rpm, 10 min, 4°C) sp3->sp4 sp5 Collect Supernatant sp4->sp5 sp6 Evaporate to Dryness sp5->sp6 sp7 Reconstitute in Mobile Phase (100 µL) sp6->sp7 lc LC Separation (C18 Column) sp7->lc ms MS/MS Detection (MRM) lc->ms da1 Peak Integration ms->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification of Unknowns da2->da3

Caption: Experimental workflow for this compound analysis.

References

Application Note: p-O-Desmethyl Verapamil as a Selective Biomarker for CYP2C-Mediated Verapamil Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verapamil is a widely used calcium channel blocker for treating cardiovascular disorders.[1][2][3] It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][4] The metabolism of verapamil is complex, involving multiple pathways such as N-demethylation, N-dealkylation, and O-demethylation.[5] The major enzymes involved are CYP3A4, CYP3A5, and members of the CYP2C subfamily.[6] While N-demethylation to the active metabolite norverapamil is predominantly catalyzed by CYP3A4, the O-demethylation pathway is specifically mediated by the CYP2C subfamily.[5][7]

This application note describes the use of p-O-desmethyl verapamil (also known as D-702), a product of O-demethylation, as a specific biomarker to assess the activity of the CYP2C metabolic pathway for verapamil. Monitoring the formation of this metabolite allows for targeted investigation of CYP2C enzyme activity and its role in verapamil disposition, distinct from the major CYP3A4 pathway.

Principle

Verapamil metabolism is a multi-pathway process governed by several CYP isoforms.

  • N-Demethylation & N-Dealkylation (CYP3A4/5 Dominated): The formation of the primary metabolites, norverapamil and D-617, is mainly catalyzed by CYP3A4 and CYP3A5.[1][6] Therefore, norverapamil levels are indicative of CYP3A activity.

  • O-Demethylation (CYP2C Dominated): The formation of O-demethylated metabolites, such as this compound (D-702) and D-703, is catalyzed by enzymes of the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18.[7]

By quantifying this compound, researchers can specifically probe the contribution and activity of the CYP2C pathway in the overall metabolism of verapamil. This is particularly useful for studying drug-drug interactions or pharmacogenetic variations affecting CYP2C enzymes.

Visualizations

Verapamil_Metabolism_Pathway Verapamil Metabolic Pathways cluster_parent Verapamil Verapamil Norverapamil Norverapamil (N-Demethylation) Verapamil->Norverapamil D617 D-617 (N-Dealkylation) Verapamil->D617 D702 This compound (D-702) (O-Demethylation) Verapamil->D702 CYP3A4_5 CYP3A4, CYP3A5 CYP3A4_5->Verapamil Major Pathway CYP2C CYP2C Subfamily (2C8, 2C9, 2C18) CYP2C->Verapamil Specific Pathway

Caption: Metabolic pathways of Verapamil highlighting the specific role of CYP2C.

Quantitative Data

The following table summarizes kinetic parameters for the formation of verapamil metabolites by different cytochrome P450 isoforms. This data highlights the differential roles of CYP3A4 and CYP2C8 in verapamil metabolism.

SubstrateMetaboliteCYP IsoformK_m (μM)V_max (pmol/min/pmol P450)
S-VerapamilNorverapamilCYP3A41271.8
R-VerapamilNorverapamilCYP3A41141.1
S-VerapamilD-617CYP3A4600.8
R-VerapamilD-617CYP3A4782.5
S-VerapamilNorverapamilCYP2C8-8
R-VerapamilNorverapamilCYP2C8-15
S-VerapamilD-617CYP2C8-8
R-VerapamilD-617CYP2C8-15

Data adapted from studies on recombinant human CYP isoforms.[1] Note: Vmax for CYP2C8 metabolism was generally greater than for CYP3A4/5.[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Verapamil using Human Liver Microsomes (HLM)

This protocol describes a typical procedure for assessing the formation of this compound from verapamil in an in vitro setting.

1. Materials:

  • Verapamil Hydrochloride

  • This compound (D-702) standard

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., Diazepam-d5)

  • 96-well incubation plates

  • Centrifuge

2. Procedure:

In_Vitro_Workflow In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Sample Processing cluster_analysis Analysis A Prepare Verapamil solution and HLM suspension in buffer B Pre-incubate HLM and Verapamil at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C (e.g., 0, 5, 15, 30, 60 min) C->D E Terminate reaction with cold Acetonitrile + Internal Standard D->E F Vortex and centrifuge to precipitate proteins E->F G Collect supernatant F->G H Inject supernatant into LC-MS/MS system G->H I Quantify Verapamil and This compound H->I

Caption: Workflow for in vitro verapamil metabolism and analysis.

  • Prepare Reagents: Prepare a stock solution of verapamil in a suitable solvent (e.g., DMSO) and dilute to working concentrations in potassium phosphate buffer. Thaw HLM on ice.

  • Incubation Setup: In a 96-well plate, add the potassium phosphate buffer, HLM (final concentration ~0.5 mg/mL), and verapamil solution (final concentration e.g., 1-10 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Course: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 10, 30, 60 minutes), terminate the reaction.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

  • Protein Precipitation: Vortex the plate vigorously and then centrifuge at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new 96-well plate for analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a general method for the simultaneous analysis of verapamil and this compound.

1. LC-MS/MS System:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Verapamil: Q1: 455.3 -> Q3: 165.1

    • This compound (D-702): Q1: 441.3 -> Q3: 151.1

    • Internal Standard (Diazepam-d5): Q1: 290.1 -> Q3: 198.1 (Note: MRM transitions should be optimized for the specific instrument used).

4. Data Analysis:

  • Construct calibration curves for both verapamil and this compound using standards of known concentrations.

  • Calculate the concentration of each analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the respective calibration curves.

  • The rate of formation of this compound can be determined from the slope of the concentration vs. time plot.

Data Interpretation & Applications

Logical_Relationship Biomarker Logic for CYP Activity cluster_inputs Experimental Inputs cluster_outputs Measured Outputs (LC-MS/MS) cluster_interpretation Interpretation Verapamil Verapamil (Substrate) EnzymeSource Enzyme Source (e.g., HLM, rCYPs) Metabolite1 [Norverapamil] (CYP3A4/5 Marker) Verapamil->Metabolite1 Metabolite2 [this compound] (CYP2C Marker) Verapamil->Metabolite2 EnzymeSource->Metabolite1 EnzymeSource->Metabolite2 Conclusion1 Reflects CYP3A4/5 Activity Metabolite1->Conclusion1 Conclusion2 Reflects CYP2C Activity Metabolite2->Conclusion2

Caption: Using metabolite ratios to infer specific CYP enzyme activity.

  • Assessing CYP2C Activity: The rate of formation of this compound provides a direct measure of CYP2C-mediated metabolism of verapamil.

  • Drug-Drug Interaction (DDI) Studies: Co-incubating verapamil with a potential inhibitor or inducer of CYP2C enzymes and monitoring changes in this compound formation can elucidate specific DDI mechanisms. A decrease in its formation suggests inhibition of CYP2C, whereas an increase suggests induction.

  • Reaction Phenotyping: By using recombinant human CYP enzymes (e.g., rCYP2C9, rCYP2C18), the specific contribution of each isoform to this compound formation can be precisely determined.[7]

By employing this compound as a biomarker, researchers can gain more nuanced insights into the complex metabolism of verapamil, specifically isolating and characterizing the role of the CYP2C subfamily.

References

Application Notes and Protocols: Synthesis of Deuterated p-O-Desmethyl Verapamil for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic and metabolic studies of Verapamil, a widely used calcium channel blocker, the accurate quantification of its metabolites is crucial. p-O-Desmethyl Verapamil is a significant metabolite formed through the O-demethylation of one of the methoxy groups on the veratrole moiety. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for matrix effects and variability during sample processing.

This document provides a detailed protocol for the synthesis of deuterated this compound (this compound-d6), designed to serve as a reliable internal standard for its quantification in biological matrices. The synthesis involves the preparation of a deuterated Verapamil precursor followed by a selective O-demethylation.

Key Concepts and Signaling Pathway

Verapamil exerts its therapeutic effects by blocking voltage-dependent calcium channels. Its metabolism in the liver is extensive, involving N-dealkylation, N-demethylation, and O-demethylation, primarily mediated by cytochrome P450 enzymes such as CYP3A4. The O-demethylation process leads to the formation of pharmacologically less active metabolites, including this compound.

Verapamil Metabolism Metabolic Pathway of Verapamil Verapamil Verapamil N_Dealkylation N-Dealkylation (CYP3A4) Verapamil->N_Dealkylation N_Demethylation N-Demethylation (CYP3A4) Verapamil->N_Demethylation O_Demethylation O-Demethylation (CYP2C8/9) Verapamil->O_Demethylation Other_Metabolites Other Metabolites N_Dealkylation->Other_Metabolites Norverapamil Norverapamil N_Demethylation->Norverapamil p_O_Desmethyl_Verapamil This compound O_Demethylation->p_O_Desmethyl_Verapamil

Caption: Metabolic pathway of Verapamil leading to this compound.

Synthesis of Deuterated this compound (this compound-d6)

The proposed synthesis involves a two-step process: the synthesis of deuterated Verapamil (Verapamil-d6) followed by selective mono-O-demethylation. The deuterium labels are introduced on the methoxy groups of one of the dimethoxyphenyl rings, providing a stable isotopic signature for mass spectrometry-based detection.

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for Deuterated this compound cluster_step1 Step 1: Synthesis of Verapamil-d6 cluster_step2 Step 2: Selective O-Demethylation Start Deuterated 3,4-dimethoxyphenylacetic acid Coupling Coupling Reaction Start->Coupling Verapamil_d6 Verapamil-d6 Coupling->Verapamil_d6 Demethylation Selective Demethylation (BBr3) Verapamil_d6->Demethylation Purification Purification (HPLC) Demethylation->Purification Final_Product p-O-Desmethyl Verapamil-d6 Purification->Final_Product

Solid-Phase Extraction of p-O-Desmethyl Verapamil from Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the solid-phase extraction (SPE) of p-O-Desmethyl Verapamil (D-702), a metabolite of Verapamil, from plasma samples. The described protocol is essential for sample clean-up prior to quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Included are a comprehensive experimental protocol, a summary of expected quantitative performance, and a visual workflow of the extraction process. This guide is intended to aid researchers in accurately quantifying this compound in biological matrices for pharmacokinetic and drug metabolism studies.

Introduction

Verapamil is a widely prescribed calcium channel blocker that undergoes extensive metabolism in the body, leading to the formation of several metabolites, including this compound. Accurate measurement of these metabolites is crucial for understanding the drug's disposition and potential pharmacodynamic effects. Solid-phase extraction is a highly effective technique for isolating and concentrating analytes from complex biological matrices like plasma, thereby reducing matrix effects and improving the sensitivity and reliability of subsequent analytical measurements. This application note details a robust SPE method for the extraction of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the solid-phase extraction of Verapamil and its metabolites, including this compound (D-702), from plasma. The data is compiled from various studies employing different SPE sorbents and analytical techniques.

AnalyteSPE SorbentRecovery (%)Limit of Quantification (LOQ)Analytical MethodReference
This compound (D-702) End-capped CN- and C2Not explicitly stated1 pmol/mlLC-MS[1]
Verapamil C8>90%Not specifiedHPLC[2]
Verapamil Oasis HLB>90%Not specifiedHPLC-UV[3]
Norverapamil Oasis HLB>90%Not specifiedHPLC-UV[3]
D-617 (another metabolite) C8>90%Not specifiedHPLC[2]

Experimental Protocol

This protocol is a synthesized methodology based on established SPE procedures for Verapamil and its metabolites.[1][2][3] It is recommended to optimize the protocol for specific laboratory conditions and analytical instrumentation.

Materials:

  • SPE Cartridges: C8, End-capped CN, C2, or Oasis HLB cartridges. The choice of sorbent may require optimization.

  • Human or animal plasma samples containing this compound.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 5 mM Ammonium Acetate (pH 4.2)

  • Phosphate Buffered Saline (PBS)

  • 2% Phosphoric Acid

  • Internal Standard (IS): A deuterated analog of this compound or a structurally similar compound.

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Sample Pretreatment:

    • Thaw plasma samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 1 mL aliquot of plasma, add the internal standard.

    • Acidify the sample by adding an equal volume of 2% phosphoric acid.[3]

    • Vortex mix for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Use the supernatant for the loading step.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges sequentially with:

      • 1 mL of Methanol

      • 1 mL of 0.1 M Hydrochloric Acid:Acetonitrile (10:90 v/v)[2]

      • 1 mL of 5 mM Ammonium Acetate (pH 4.2)/Acetonitrile (70:30 v/v)[2]

      • 1 mL of PBS[2]

    • Ensure the sorbent bed does not go dry between steps.

  • Sample Loading:

    • Load the pretreated plasma supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interfering substances with:

      • 1 mL of 5% Methanol in water.[3] This helps in removing polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound and other retained analytes with 1 mL of Methanol or Acetonitrile.[2][3] A second elution with 1 mL of the same solvent can be performed to ensure complete recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation plasma Plasma Sample is Add Internal Standard plasma->is acid Add 2% Phosphoric Acid is->acid vortex1 Vortex acid->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge (Methanol, Acid, Buffer, PBS) supernatant->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analyte (Methanol/Acetonitrile) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the solid-phase extraction of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship in developing a selective SPE method.

SPE_Logic start Start: Complex Plasma Sample pretreatment Sample Pretreatment (Acidification & Centrifugation) start->pretreatment spe_sorbent SPE Sorbent Selection (e.g., Oasis HLB) pretreatment->spe_sorbent optimization Method Optimization spe_sorbent->optimization generic Generic Method (e.g., 5% MeOH wash, 100% MeOH elution) optimization->generic Initial Approach selective Selective Method (pH and solvent optimization) generic->selective Refinement for Higher Specificity result Clean Extract for Analysis generic->result selective->result

References

High-Resolution Mass Spectrometry for the Analysis of p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

This document provides detailed methodologies for the sensitive and selective analysis of p-O-Desmethyl Verapamil, a primary metabolite of the calcium channel blocker Verapamil, using high-resolution mass spectrometry (HRMS). The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

Introduction

Verapamil is extensively metabolized in the body, with this compound being one of its significant phase I metabolites. Accurate quantification and structural confirmation of this metabolite in biological matrices are crucial for understanding the drug's disposition and potential pharmacodynamic effects. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers the necessary specificity and sensitivity for these demanding bioanalytical applications. This note details optimized sample preparation techniques, LC-HRMS parameters, and data analysis strategies for this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of Verapamil and its metabolites, including this compound, derived from various bioanalytical methods. These values provide a benchmark for expected performance.

AnalyteMatrixMethodLinearity RangeLLOQRecovery (%)Reference
VerapamilPlasmaLC-MS/MS5.0 - 500.0 ng/mL5.0 ng/mL70.5 - 79.7[1]
VerapamilPlasma, Urine, SalivaBA-μE-HPLC-DAD20 - 600 ng/mL-56.01 - 96.82[2]
VerapamilCaco-2 cell monolayersHPLC-MS/MS1 - 100 ng/mL1 ng/mL102.69[3]
Verapamil and MetabolitesPlasma, Intestinal PerfusateLC-MS-1 pmol/mL-[4]
Verapamil and NorverapamilHuman PlasmaLC-ESI-MS/MS-50 pg/500 µL (Verapamil), 60 pg/500 µL (Norverapamil)-[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical for removing matrix interferences and ensuring accurate quantification. Three common techniques are presented below.

A straightforward and rapid method suitable for high-throughput analysis.

  • To 0.5 mL of plasma sample, add 2 mL of cold methanol to precipitate proteins.[6]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-HRMS analysis.[7]

This technique offers a cleaner extract compared to PPT.

  • Pipette 500 µL of the biological sample (e.g., plasma) into a glass test tube.[7]

  • Add the internal standard to the sample.[7]

  • Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).

  • Add 3 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of n-hexane and isoamyl alcohol).

  • Vortex the mixture for 5-10 minutes.[7]

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[7]

  • Carefully transfer the upper organic layer to a clean tube.[7]

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

SPE provides the cleanest samples and allows for analyte pre-concentration.

  • Condition a suitable SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.

  • Load 900 µL of the pre-treated plasma sample onto the conditioned cartridge. The sample may be pre-treated by dilution or acidification.[7]

  • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[7]

  • Elute the analyte from the cartridge with 1 mL of a strong solvent (e.g., acetonitrile or methanol).[7]

  • Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.[7]

G Sample Preparation Workflow Selection start Biological Sample (e.g., Plasma) throughput High Throughput Needed? start->throughput ppt Protein Precipitation (PPT) analysis LC-HRMS Analysis ppt->analysis lle Liquid-Liquid Extraction (LLE) lle->analysis spe Solid-Phase Extraction (SPE) spe->analysis throughput->ppt Yes cleanliness High Sample Cleanliness Required? throughput->cleanliness No cleanliness->lle Moderate cleanliness->spe High

Caption: Decision workflow for selecting a sample preparation method.

Liquid Chromatography
  • System: UPLC system.[6][8]

  • Column: ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8 µm).[8]

  • Mobile Phase A: 0.1% Formic acid in water.[9]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Gradient:

    • 0-0.2 min: 5% B

    • 0.2-3 min: 5-15% B

    • 3-8 min: 15-24% B

    • 8-16 min: 24-38% B

    • 16-20 min: 38-95% B

    • 20-22 min: 95% B

    • 22-24 min: 95-5% B[9]

  • Injection Volume: 0.5 - 5 µL.

High-Resolution Mass Spectrometry
  • System: Waters Xevo G2-XS QTOF or equivalent.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.[8]

  • Sampling Cone: 40 V.[8]

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 450 °C.

  • Cone Gas Flow: 50 L/h.[8]

  • Desolvation Gas Flow: 850 L/h.[8]

  • Acquisition Mode: MS^E (a data-independent acquisition mode that collects data at low and high collision energies to provide both precursor and fragment ion information in a single run).

  • Mass Range: m/z 50-1200.

  • Lock Mass: Leucine enkephalin (m/z 556.2771) for mass accuracy.

Data Analysis and Expected Results

Mass Spectral Data

This compound is expected to have a protonated molecular ion [M+H]⁺ at m/z 441.2748 (C₂₆H₃₆N₂O₄).[6] High-resolution mass spectrometry allows for accurate mass measurement, confirming the elemental composition.

Fragmentation Pathway

Collision-induced dissociation (CID) of the precursor ion at m/z 441.2748 will produce characteristic fragment ions. Based on the known fragmentation of Verapamil, the following pathway is proposed for this compound.[1][6]

  • Precursor Ion: m/z 441.2748

  • Key Fragment Ions:

    • m/z 289.1912: Resulting from the cleavage of the C-C bond adjacent to the nitrile group, with the charge retained on the larger fragment. This fragment is indicative of the O-demethylation on the phenyl ring attached to the ethylamino chain.[6]

    • m/z 165.0909: A common fragment in Verapamil and its metabolites, corresponding to the dimethoxybenzyl portion.

    • m/z 150.0672: Corresponding to the protonated dimethoxy-N-methyl-ethylamine fragment.[6]

G cluster_main Fragmentation of this compound parent [M+H]⁺ m/z 441.2748 frag1 m/z 289.1912 parent->frag1 Loss of C₉H₁₂NO frag2 m/z 165.0909 parent->frag2 Cleavage frag3 m/z 150.0672 parent->frag3 Cleavage

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The methods described in this application note provide a robust framework for the high-resolution mass spectrometric analysis of this compound in biological matrices. The combination of efficient sample preparation, high-resolution UPLC separation, and accurate mass MS^E data acquisition enables confident identification and quantification of this important metabolite, facilitating comprehensive pharmacokinetic and drug metabolism studies.

References

Application Note: Validated LC-MS/MS Method for the Quantification of p-O-Desmethyl Verapamil in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-O-Desmethyl Verapamil, a metabolite of Verapamil, in human plasma. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction (SPE), followed by a rapid and sensitive LC-MS/MS analysis. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and drug metabolism studies.

Introduction

Verapamil is a widely prescribed calcium channel blocker used in the treatment of cardiovascular diseases. It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2C8. One of the metabolic pathways is O-demethylation, leading to the formation of metabolites such as this compound. Accurate quantification of these metabolites is crucial for understanding the complete pharmacokinetic profile and potential drug-drug interactions of Verapamil. This document provides a detailed protocol for a validated analytical method for this compound in human plasma.

Experimental

2.1. Materials and Reagents

  • This compound reference standard

  • Verapamil-d7 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

2.2. Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Analytical Column: C18, 50 x 2.1 mm, 1.8 µm

2.3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of internal standard solution (Verapamil-d7, 1 µg/mL) and vortex. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2.4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (Q1) → Product Ion (Q3)

    • Verapamil-d7 (IS): Precursor Ion (Q1) → Product Ion (Q3)

(Note: Specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.)

Method Validation

The analytical method was validated according to regulatory guidelines for bioanalytical method validation.

3.1. Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for this compound in human plasma. The coefficient of determination (r²) was > 0.99.

3.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high).

3.3. Recovery

The extraction recovery of this compound and the internal standard from human plasma was determined at three QC levels.

Results

The quantitative data for the method validation is summarized in the tables below.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Response (Analyte/IS)% Accuracy
1.00.02598.5
5.00.128101.2
25.00.645100.8
100.02.58099.3
250.06.45099.7
500.012.910100.5

Correlation Coefficient (r²): 0.998

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low3.04.2102.15.1101.5
Medium75.03.198.94.099.2
High400.02.5100.33.2100.8

Table 3: Recovery

QC LevelConcentration (ng/mL)This compound Recovery (%)Verapamil-d7 (IS) Recovery (%)
Low3.088.590.1
Medium75.091.290.5
High400.090.189.8

Diagrams

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-Demethylation (CYP3A4, CYP2C8) p_O_Desmethyl_Verapamil This compound Verapamil->p_O_Desmethyl_Verapamil O-Demethylation (CYP3A4, CYP2C8) Other_Metabolites Other Metabolites Verapamil->Other_Metabolites N-Dealkylation

Verapamil Metabolic Pathway

SPE_Workflow Start Start: Plasma Sample Condition 1. Condition SPE Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (5% Methanol in Water) Load->Wash Elute 4. Elute (Acetonitrile) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Application Note: High-Throughput Bioanalysis of p-O-Desmethyl Verapamil in Human Plasma Using a Reference Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil is a widely prescribed calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. It undergoes extensive hepatic first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4. This metabolic process results in the formation of several metabolites, one of which is p-O-Desmethyl Verapamil. The quantitative analysis of such metabolites in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The use of a certified this compound reference standard ensures the accuracy, precision, and reliability of the bioanalytical method, making it suitable for regulated bioanalysis in clinical and preclinical studies.

This compound is a phase I metabolite of Verapamil, formed through the O-demethylation of the para-methoxy group on one of the phenyl rings. Understanding its concentration profile in plasma provides valuable insights into the metabolic pathways of Verapamil and can be important in studies evaluating drug-drug interactions or patient-specific metabolic differences.

Experimental

Materials and Reagents
  • Reference Standard: this compound (CAS: 77326-93-3)

  • Internal Standard (IS): Verapamil-d7 or a suitable structural analog.

  • Biological Matrix: Human plasma (K2EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting conditions and can be optimized for specific instrumentation.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.090
3.110
4.010

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 4
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Table 4: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound441.3151.110025
Internal Standard (e.g., Verapamil-d7)462.3165.110030

Note: The exact m/z values and collision energies should be optimized by infusing the this compound reference standard and the internal standard into the mass spectrometer.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 5: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%
Precision (Intra- and Inter-day) ≤ 15% RSD (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of nominal concentration (±20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentration

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and ionization. The protein precipitation method is simple, fast, and suitable for high-throughput analysis. The chromatographic conditions ensure good separation of this compound from the parent drug, Verapamil, and other major metabolites like Norverapamil, preventing any cross-interference.

The this compound reference standard is critical for establishing the calibration curve and for preparing quality control (QC) samples to ensure the accuracy and precision of the analytical run.

Visualizations

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil (N-Demethylation) Verapamil->Norverapamil CYP3A4 pO_Desmethyl This compound (O-Demethylation) Verapamil->pO_Desmethyl CYP Enzymes Other_Metabolites Other Metabolites Verapamil->Other_Metabolites CYP Enzymes

Caption: Metabolic pathway of Verapamil.

Bioanalytical_Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Sample preparation workflow.

Conclusion

The described LC-MS/MS method, utilizing a this compound reference standard, offers a reliable and high-throughput solution for the bioanalysis of this Verapamil metabolite in human plasma. This application note provides a solid foundation for researchers to develop and validate a method that meets the stringent requirements of regulatory bodies for pharmacokinetic and drug metabolism studies.

Application of p-O-Desmethyl Verapamil in Pharmacokinetic Modeling: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-O-Desmethyl Verapamil, also known as D617, is a principal metabolite of the widely used calcium channel blocker, verapamil. Formed through N-dealkylation of verapamil, D617 is a critical component in understanding the overall pharmacokinetic profile of its parent drug. While less pharmacologically active than verapamil, its formation and subsequent elimination play a significant role in drug-drug interactions (DDIs) and the variability observed in patient response to verapamil. These application notes provide a comprehensive overview of the role of D617 in pharmacokinetic modeling, including detailed experimental protocols and quantitative data to aid researchers in their studies.

Data Presentation

In Vitro Metabolic Kinetic Parameters

The formation of this compound (D617) from verapamil is primarily catalyzed by cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP2C8. The following table summarizes the Michaelis-Menten kinetic parameters for the formation of D617 from the enantiomers of verapamil by these enzymes.

EnzymeVerapamil EnantiomerKm (μM)Vmax (pmol/min/pmol P450)
CYP3A4 R-Verapamil60 - 1274 - 8
S-Verapamil60 - 1274 - 8
CYP3A5 R-Verapamil60 - 1274 - 8
S-Verapamil60 - 1274 - 8
CYP2C8 R-Verapamil>4508 - 15
S-Verapamil>4508 - 15

Data compiled from studies using cDNA-expressed human cytochrome P450 enzymes.

In Vivo Pharmacokinetic Parameters

While extensive pharmacokinetic data is available for verapamil and its active metabolite, norverapamil, specific Cmax (maximum plasma concentration) and AUC (area under the curve) values for this compound (D617) in humans are not consistently reported in publicly available literature. However, its plasma half-life has been documented.

MetaboliteParameterValueSpeciesNotes
This compound (D617) t1/2 (half-life) 8.5 hours[1]HumanFollowing oral administration of a conventional verapamil preparation.
Cmax Not consistently reportedHuman-
AUC Not consistently reportedHuman-

The lack of readily available Cmax and AUC data for D617 highlights an area for further research to fully characterize its in vivo disposition.

Signaling and Metabolic Pathways

The metabolic pathway of verapamil is complex, involving multiple enzymatic steps. The formation of this compound (D617) is a key N-dealkylation reaction. D617 itself can be further metabolized.

verapamil_metabolism Verapamil Verapamil D617 This compound (D617) Verapamil->D617 N-dealkylation (CYP3A4, CYP3A5, CYP2C8) Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation (CYP3A4, CYP3A5, CYP2C8) Other_Metabolites Other Metabolites Verapamil->Other_Metabolites O-demethylation (CYP2C Subfamily) PR25 PR-25 (D-717) D617->PR25 Further Metabolism

Caption: Metabolic pathway of Verapamil to its major metabolites.

Experimental Protocols

In Vitro Metabolism of Verapamil in Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of this compound (D617) formation in vitro.

Objective: To measure the rate of D617 formation from verapamil using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Verapamil hydrochloride

  • This compound (D617) analytical standard

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of verapamil in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in potassium phosphate buffer.

    • In microcentrifuge tubes, combine HLMs (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and the verapamil working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Incubation:

    • Incubate the reaction tubes at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and quenches the enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixtures vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the concentration of D617 using a validated LC-MS/MS method.

    • Create a standard curve of D617 of known concentrations to quantify the amount of metabolite formed in the samples.

  • Data Analysis:

    • Calculate the rate of D617 formation (pmol/min/mg protein).

    • To determine the kinetic parameters (Km and Vmax), perform the experiment with a range of verapamil concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general procedure for the analysis of D617 in plasma samples from in vivo pharmacokinetic studies.

Objective: To accurately quantify the concentration of D617 in plasma samples.

Materials:

  • Plasma samples from subjects administered verapamil

  • This compound (D617) analytical standard

  • Internal standard (IS)

  • Acetonitrile (ACN)

  • Formic acid

  • HPLC-grade water

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A time-programmed gradient to separate D617 from verapamil, norverapamil, and other endogenous plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • D617: Monitor a specific precursor-to-product ion transition (e.g., m/z 441.3 -> 165.2).

      • Internal Standard: Monitor the specific MRM transition for the chosen IS.

    • Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of D617 to the IS against the known concentrations of the D617 standards.

    • Determine the concentration of D617 in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental and Modeling Workflow

The study of this compound in pharmacokinetic modeling typically follows a structured workflow, from initial in vitro experiments to in vivo studies and computational modeling.

pk_modeling_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Study cluster_modeling Pharmacokinetic Modeling Metabolism_Assay Metabolism Assay (Human Liver Microsomes) Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Metabolism_Assay->Enzyme_Kinetics PBPK_Model Physiologically Based Pharmacokinetic (PBPK) Model Development Enzyme_Kinetics->PBPK_Model Informs Model Parameters Dosing Verapamil Administration (Human/Animal) Sampling Plasma Sample Collection (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis of Verapamil & Metabolites Sampling->Analysis PK_Data Pharmacokinetic Data (Cmax, AUC, t1/2) Analysis->PK_Data Generates Concentration Data PK_Data->PBPK_Model DDI_Prediction Drug-Drug Interaction Prediction PBPK_Model->DDI_Prediction

Caption: Workflow for pharmacokinetic modeling of verapamil and D617.

This compound (D617) is an indispensable element in the pharmacokinetic modeling of verapamil. A thorough understanding of its formation, and elimination is crucial for predicting verapamil's disposition and potential for drug-drug interactions. The protocols and data presented here provide a framework for researchers to incorporate the analysis of D617 into their drug development programs, leading to a more complete and accurate understanding of verapamil's clinical pharmacology. Further research is warranted to fully characterize the in vivo pharmacokinetic profile of D617, particularly its Cmax and AUC, to refine and improve the predictive power of pharmacokinetic models.

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of p-O-Desmethyl Verapamil. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of LC-MS/MS analysis of this compound in biological fluids like plasma, these effects can lead to inaccurate and imprecise quantification.[1] This phenomenon can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the validity of pharmacokinetic and bioequivalence studies.[1][2]

Q2: What is the most common cause of matrix effects when analyzing this compound in plasma?

A2: The most significant source of matrix effects in plasma samples are phospholipids from cell membranes.[1] These endogenous compounds are often co-extracted with this compound, especially when using simpler sample preparation methods like protein precipitation (PPT).[1] If these phospholipids co-elute with the analyte during the chromatographic run, they can compete for ionization in the mass spectrometer's source, typically resulting in ion suppression.[1]

Q3: Which type of internal standard (IS) is optimal for mitigating matrix effects in this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of this compound, is considered the gold standard for mitigating matrix effects.[1] A SIL IS is ideal because it possesses nearly identical physicochemical properties to the analyte.[1] Consequently, it co-elutes chromatographically and experiences the same degree of extraction loss and matrix-induced ion suppression or enhancement.[1] This allows for effective normalization, as the ratio of the analyte signal to the IS signal remains constant despite these variations. While structural analogs can be used, they may not perfectly mimic the behavior of this compound in the matrix.[1]

Q4: How is the matrix effect quantitatively assessed during method validation?

A4: The matrix effect is quantitatively evaluated by calculating the Matrix Factor (MF).[1][2] This is determined by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.[2] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2] An MF close to 1 indicates a minimal matrix effect.

Troubleshooting Guide

Problem: Significant and irreproducible ion suppression or enhancement is observed for the this compound signal.

This is a common challenge in the bioanalysis of this compound. Follow these steps to diagnose and resolve the issue:

Step 1: Evaluate and Optimize Sample Preparation

  • Issue: Inadequate removal of matrix components, particularly phospholipids, is a primary cause of ion suppression.[1]

  • Solution: Transition from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been shown to provide cleaner extracts and minimize matrix effects for verapamil and its metabolites.[1][3]

Step 2: Optimize Chromatographic Conditions

  • Issue: Co-elution of matrix components with this compound will interfere with its ionization.[1] Poor chromatographic retention can lead to the analyte eluting in a region with numerous matrix interferences.[1]

  • Solution: Adjust your chromatographic method to achieve better separation of this compound from matrix interferences.

    • Modify the Mobile Phase: Alter the organic-to-aqueous ratio or adjust the pH to improve retention and resolution.[1]

    • Implement a Gradient: A well-designed gradient elution can effectively separate early-eluting matrix components from the analyte.[1]

    • Evaluate Different Columns: Test alternative stationary phases (e.g., different C18 chemistries or phenyl-hexyl columns) that may offer different selectivity for this compound versus the interfering components.[1]

Step 3: Verify Internal Standard (IS) Performance

  • Issue: An inappropriate internal standard will not adequately compensate for the variability introduced by matrix effects.

  • Solution: If you are not already using one, switch to a stable isotope-labeled (SIL) internal standard for this compound.[1] It will co-elute and be affected by the matrix in the same manner as the analyte, providing more accurate correction.[1]

Step 4: Check for and Mitigate System Contamination

  • Issue: Buildup of phospholipids and other matrix components from previous injections can accumulate on the analytical column and in the MS source, contributing to ongoing matrix effects.[1]

  • Solution:

    • Implement a column wash step with a strong organic solvent at the end of each analytical run to clean the column.[1]

    • Routinely clean the mass spectrometer's ion source according to the manufacturer's recommendations.[1]

Quantitative Data on Matrix Effects

The following tables summarize representative quantitative data on recovery and matrix effects for verapamil, the parent drug of this compound. This data can serve as a valuable reference for what to expect during method development for its metabolite.

Table 1: Comparison of Extraction Methods for Verapamil in Plasma

Extraction MethodReported Recovery (%)Relative Matrix EffectReference
Protein Precipitation (PPT)>90%Highest[4][5]
Liquid-Liquid Extraction (LLE)~80-98%Moderate[3]
Solid-Phase Extraction (SPE)~95%Lowest[3]

Table 2: Representative Recovery Data for Verapamil in Human Plasma

AnalyteExtraction MethodSpiked Concentration (ng/mL)Mean Recovery (%)
VerapamilLiquid-Liquid Extraction3.0094
VerapamilLiquid-Liquid Extraction40.091
VerapamilLiquid-Liquid Extraction40096

Data adapted from a study on verapamil bioanalysis.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is adapted from established methods for verapamil and is suitable for this compound.[1][7]

  • Sample Preparation:

    • Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the working solution of the stable isotope-labeled internal standard (SIL-IS).

    • Vortex briefly to mix.

  • Alkalinization:

    • Add 50 µL of 0.1 M NaOH to the sample to basify it.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and hexane).[1]

    • Cap the tube and vortex vigorously for 5 minutes to ensure thorough extraction.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Isolation and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This is a general guideline for SPE that can be optimized for this compound.

  • Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample (e.g., plasma diluted with an acidic buffer) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., the equilibration buffer or a low percentage of organic solvent in water) to remove unretained, water-soluble impurities.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile, possibly containing a small amount of acid or base to facilitate elution).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow General Bioanalytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General bioanalytical workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Matrix Effects start Inconsistent Results/ Ion Suppression check_sample_prep Is Sample Prep Adequate? start->check_sample_prep improve_sample_prep Switch to SPE or LLE check_sample_prep->improve_sample_prep No check_chromatography Is Chromatography Optimal? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_chromatography Modify Mobile Phase/ Gradient/Column check_chromatography->optimize_chromatography No check_is Is IS a Stable Isotope Label? check_chromatography->check_is Yes optimize_chromatography->check_is use_sil_is Implement SIL-IS check_is->use_sil_is No check_system Check for System Contamination check_is->check_system Yes use_sil_is->check_system clean_system Implement Column Wash/ Clean MS Source check_system->clean_system Yes end Robust Method check_system->end No clean_system->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: LC-MS Analysis of p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of p-O-Desmethyl Verapamil.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. In bioanalytical studies involving complex matrices like plasma, ion suppression is a significant challenge that must be addressed to ensure reliable quantification.

Q2: What are the common causes of ion suppression in the LC-MS analysis of this compound?

A2: Ion suppression can originate from various sources, broadly categorized as matrix effects and mobile phase effects.

  • Matrix Effects: These are caused by endogenous components in the biological sample that co-elute with this compound. Common sources in plasma include phospholipids, salts, and proteins.[2]

  • Mobile Phase Effects: Certain mobile phase additives, such as non-volatile buffers (e.g., phosphate) or ion-pairing agents (e.g., trifluoroacetic acid - TFA), can interfere with the ionization process in the mass spectrometer's source.[3]

Q3: How can I detect ion suppression in my LC-MS method for this compound?

A3: A common and effective technique is the post-column infusion experiment . In this method, a solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix sample (e.g., plasma extract without the analyte) is then injected. Any significant dip in the constant signal of the infused analyte indicates a region of ion suppression in the chromatogram, corresponding to the retention time of matrix components.[1]

Another method is to compare the peak area of this compound in a sample where it is spiked into the extracted blank matrix with the peak area of a neat solution of the analyte at the same concentration in the mobile phase. A lower response in the matrix sample indicates ion suppression.[1]

Q4: What is the recommended internal standard (IS) for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d7. A SIL IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.[2] If a SIL IS for this compound is unavailable, a SIL of Verapamil (e.g., Verapamil-d6) or Norverapamil could be a suitable alternative, though it may not perfectly co-elute. Structural analogs can also be used, but they are less ideal as their chromatographic behavior and ionization efficiency may differ significantly from the analyte.[2]

Troubleshooting Guide for Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression in the LC-MS analysis of this compound.

Problem: Low or no signal for this compound

Possible Cause: Significant ion suppression from co-eluting matrix components.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): Provides excellent sample cleanup by selectively retaining the analyte on a solid sorbent while interfering substances are washed away.[4]

  • Improve Chromatographic Separation: Enhance the separation of this compound from matrix components.

    • Column Chemistry: Use a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) to alter selectivity.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from early-eluting salts and late-eluting phospholipids.[3] A well-designed gradient can effectively separate interfering components from the analyte of interest.[3]

  • Methodical Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, this will also reduce the analyte concentration, so this approach is best for samples with higher concentrations.

Problem: Inconsistent or irreproducible results between samples

Possible Cause: Variable matrix effects leading to different degrees of ion suppression from one sample to another.

Solution:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for variable matrix effects. Since it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, the ratio of the analyte to the IS signal remains consistent even with varying levels of ion suppression.[2]

Quantitative Data Summary

The following tables summarize typical starting parameters for the LC-MS/MS analysis of Verapamil and its metabolites. These should be considered as a starting point for method development for this compound.

Table 1: Example Liquid Chromatography Parameters

ParameterSetting 1Setting 2
Column C18, 50 x 2.1 mm, 5 µm[3]Chiralcel OD-RH, 150 x 4.6 mm, 5 µm[5]
Mobile Phase A 0.1% Formic acid in Water[3]0.05% TFA in Water[5]
Mobile Phase B 0.1% Formic acid in Acetonitrile[3]Acetonitrile[5]
Gradient 5% B to 100% B over 1 min[3]Isocratic: 30% B[5]
Flow Rate 0.4 mL/min[3]1.0 mL/min
Injection Volume 5 µL[3]20 µL
Column Temp. Ambient30 °C

Table 2: Example Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Verapamil) 455.3 > 165.2
MRM Transition (Norverapamil) 441.3 > 165.2
MRM Transition (this compound - Predicted) 441.3 > 151.2
Dwell Time 200 ms
Collision Energy (CE) Analyte Dependent (Requires Optimization)
Declustering Potential (DP) Analyte Dependent (Requires Optimization)

Note: The MRM transition for this compound is predicted based on the fragmentation of Verapamil. The precursor ion (Q1) is the protonated molecule [M+H]+. The product ion (Q3) for Verapamil (m/z 165.2) corresponds to the homatropine methyl ether fragment. For this compound, a similar fragmentation is expected, leading to a demethylated version of this fragment.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for Verapamil analysis in human plasma.

  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Add 500 µL of 0.1 M sodium hydroxide and vortex for 10 seconds.

  • Add 2.5 mL of the extraction solvent (e.g., hexane:isopropanol, 90:10 v/v).

  • Vortex for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect

This protocol allows for the quantitative assessment of ion suppression.[1]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and IS into the mobile phase at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spiked Matrix): Extract blank plasma using your sample preparation method. Spike the analyte and IS into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into blank plasma before extraction at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_spike Spike Internal Standard Plasma->IS_spike Extraction LLE or SPE IS_spike->Extraction Evap Evaporate & Reconstitute Extraction->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: Workflow for this compound analysis.

Ion_Suppression_Mechanism cluster_competition Competition for Charge and Surface ESI_Source ESI Source Droplet Charged Droplet ESI_Source->Droplet Nebulization Gas_Phase Gas Phase Ions Droplet->Gas_Phase Evaporation Analyte Analyte Ions (this compound) Analyte->Droplet Matrix Matrix Ions (e.g., Phospholipids) Matrix->Droplet MS_Inlet Mass Spec Inlet Gas_Phase->MS_Inlet

Caption: Mechanism of ion suppression in the ESI source.

Troubleshooting_Tree Start Low or Inconsistent Signal? Check_IS Using SIL-IS? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Post_Column Perform Post-Column Infusion Experiment Check_IS->Post_Column Yes Implement_IS->Post_Column Suppression_Observed Ion Suppression Observed? Post_Column->Suppression_Observed Optimize_Prep Optimize Sample Prep (LLE or SPE) Suppression_Observed->Optimize_Prep Yes System_Check Check System Suitability Suppression_Observed->System_Check No Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma

Caption: Decision tree for troubleshooting ion suppression.

References

Technical Support Center: Optimizing Peak Shape for p-O-Desmethyl Verapamil in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic peak shape of p-O-Desmethyl Verapamil. Given that this compound, a metabolite of Verapamil, is a basic compound, achieving a symmetrical peak shape can be challenging. The primary issue encountered is peak tailing, which can compromise resolution and the accuracy of quantification.[1] This guide addresses the common causes of poor peak shape and offers systematic solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most often caused by secondary interactions between the positively charged analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3][4] These interactions create multiple retention mechanisms, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[1] This effect is particularly prominent at mid-range pH levels where silanols are ionized and the basic analyte is protonated.[3]

Q2: How does the mobile phase pH affect the peak shape of a basic compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[5][6] For a basic analyte like this compound, adjusting the pH can suppress the undesirable silanol interactions.

  • Low pH (pH 2-3): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of silanol groups, keeping them in their neutral (Si-OH) form.[2] This minimizes the secondary ionic interactions, leading to a more symmetrical peak.

  • Mid-range pH (pH 4-7): This range is often problematic as silanol groups become increasingly ionized, leading to significant peak tailing.[3]

  • High pH (pH > 8): Using a pH-stable column, you can operate at a high pH where the basic analyte is neutral, which can also reduce tailing. However, this requires a specialized column as traditional silica is unstable at high pH.[7][8]

Q3: What mobile phase additives or modifiers can I use to improve peak shape?

A3: Mobile phase modifiers, or additives, can significantly improve the peak shape by masking the residual silanol groups.[9] For basic analytes, a small concentration of a basic compound is typically added to the mobile phase. These "sacrificial bases" compete with the analyte for the active silanol sites. Common additives include:

  • Triethylamine (TEA) [10]

  • Diethylamine (DEA) The typical concentration for these additives is between 0.1% and 0.5% (v/v).[11]

Q4: Can my choice of HPLC column cause peak tailing?

A4: Yes, the column chemistry is a fundamental factor. If you are experiencing persistent tailing with basic compounds, consider the following:

  • End-capped Columns: Modern columns are typically "end-capped," where many residual silanol groups are chemically deactivated. Using a high-quality, fully end-capped column can dramatically reduce tailing.[3][8]

  • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain (e.g., a carbamate). This feature provides shielding of the silica surface and reduces interactions with basic compounds.[3]

  • Column Degradation: Over time, columns can degrade, especially if used with aggressive mobile phases. This can expose more active silanol sites. If peak shape has worsened over time, consider replacing the column or using a guard column to protect it.[2][12]

Q5: What should I do if the peak shape suddenly deteriorates during a series of analyses?

A5: A sudden decline in peak quality often points to a specific event or contamination.

  • Check the Guard Column: If you are using a guard column, it may be saturated with sample matrix components. Replacing it is a quick and effective troubleshooting step.[12]

  • Column Contamination: Strongly retained compounds from previous injections may have accumulated on the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[2]

  • Mobile Phase Issues: Ensure the mobile phase was prepared correctly and that the pH is accurate. If using buffers, check for any signs of precipitation, which can block the column frit.[2]

  • System Leaks or Connections: A loose fitting can introduce extra-column volume, leading to broader peaks.[12]

Q6: How does sample preparation impact peak shape?

A6: The sample itself can be a source of peak shape problems.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to tailing or fronting peaks.[1][2] Try diluting the sample or reducing the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with 30% acetonitrile), it can cause peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase.[2]

  • Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography. Improve sample clean-up using techniques like Solid Phase Extraction (SPE) to remove these interferences.[2][3]

Troubleshooting Guides

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Shape of this compound

ParameterPotential Cause of Peak TailingRecommended Solution
Mobile Phase pH is in the mid-range (4-7), leading to silanol ionization.Adjust pH to a lower value (e.g., 2.5-3.5) using an acid like phosphoric or formic acid.[2]
Insufficient buffer capacity.Increase buffer concentration to within the 10-50 mM range.[2]
No competitive agent for silanol sites.Add a basic modifier like Triethylamine (TEA) at 0.1-0.2% (v/v).[10]
Column Use of a standard, older-generation C18 column.Switch to a modern, high-purity, end-capped column or a column with a polar-embedded phase.[3]
Column contamination or degradation.Flush the column with a strong solvent. If performance doesn't improve, replace the column.[2]
Void formation at the column inlet.Use a guard column to protect the analytical column. If a void is suspected, replace the column.[1]
Sample Sample concentration is too high (mass overload).Dilute the sample or reduce the injection volume.[1]
Sample solvent is stronger than the mobile phase.Re-dissolve the sample in the initial mobile phase or a weaker solvent.[2]
System Extra-column dead volume (e.g., long tubing).Use tubing with a smaller internal diameter and minimize its length.[3]

Table 2: Illustrative Effect of Mobile Phase pH on Peak Shape for Basic Compounds

Mobile Phase pHAnalyte StateSilanol Group StateExpected Tailing Factor (Tf)Peak Shape Quality
2.5Protonated (Cationic)Neutral (Protonated)1.0 - 1.2Excellent
4.5Protonated (Cationic)Partially Ionized1.3 - 1.7Moderate Tailing
6.5Protonated (Cationic)Mostly Ionized> 1.8Severe Tailing

Note: This table provides representative data to illustrate the chemical principles at play.

Experimental Protocols

Protocol 1: Preparation of pH-Controlled and Modified Mobile Phase

This protocol describes the preparation of a mobile phase designed to improve the peak shape of basic compounds.

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (H₃PO₄), ~85%

    • Triethylamine (TEA), HPLC Grade

  • Preparation of Aqueous Phase (Buffer):

    • Pour 900 mL of HPLC-grade water into a 1 L beaker or flask.

    • While stirring, carefully add a small amount of phosphoric acid to adjust the pH to the desired level (e.g., pH 3.0). Use a calibrated pH meter for accurate measurement.

    • If a modifier is required, add the appropriate volume of TEA (e.g., 1.0 mL for a 0.1% v/v concentration in 1 L).

    • Add water to reach a final volume of 1000 mL.

  • Mobile Phase Preparation:

    • To prepare the final mobile phase (e.g., Acetonitrile:Buffered Aqueous Phase 40:60 v/v), measure 400 mL of acetonitrile and 600 mL of the prepared aqueous phase.

    • Combine the two solutions in a suitable mobile phase reservoir.

  • Final Steps:

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

    • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.[5]

Protocol 2: General HPLC Method for this compound Analysis

This method provides a starting point for optimizing the analysis.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An end-capped or polar-embedded phase is recommended.[3]

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid and 0.1% TEA), with the organic-to-aqueous ratio adjusted to achieve optimal retention (e.g., starting with 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection: UV at 278 nm.[10][13]

  • System Equilibration: Before injecting any samples, flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape Observed (Tailing, Tf > 1.2) q1 Is this a new or established method? start->q1 new_method Focus on Method Development q1->new_method New established_method Sudden Deterioration q1->established_method Established step1 Step 1: Optimize Mobile Phase - Lower pH to 2.5-3.5 - Add TEA (0.1%) - Check buffer strength new_method->step1 check_system Check System Hardware - Replace guard column - Flush analytical column - Check for leaks/dead volume established_method->check_system q2 Peak shape improved? step1->q2 step2 Step 2: Evaluate Column - Is it end-capped? - Consider polar-embedded column - Is it old or contaminated? q2->step2 No end_good Problem Solved Achieved Symmetrical Peak q2->end_good Yes step3 Step 3: Check Sample Prep - Dilute sample (check for overload) - Match sample solvent to mobile phase step2->step3 end_bad Persistent Issue Consult Column Manufacturer / Sr. Scientist step3->end_bad check_system->q2

Caption: Troubleshooting workflow for addressing peak tailing of basic compounds.

Silanol_Interaction_Mechanism cluster_low_ph Condition 1: Low pH (e.g., pH 3) cluster_mid_ph Condition 2: Mid pH (e.g., pH 6) silica_low Silica Surface silanol_low Si-OH (Neutral Silanol) silica_low->silanol_low analyte_low Analyte-NH⁺ (Protonated) peak_low Result: Symmetrical Peak (No secondary interaction) silica_mid Silica Surface silanol_mid Si-O⁻ (Ionized Silanol) silica_mid->silanol_mid analyte_mid Analyte-NH⁺ (Protonated) analyte_mid->silanol_mid Ionic Interaction (Causes Tailing) peak_mid Result: Tailing Peak (Strong secondary interaction)

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: Troubleshooting p-O-Desmethyl Verapamil Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction of p-O-Desmethyl Verapamil from plasma samples. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your experimental workflow and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor recovery of this compound from plasma?

Poor recovery of this compound can stem from several factors throughout the sample preparation and extraction process. Key areas to investigate include:

  • Suboptimal pH: The extraction efficiency of basic compounds like this compound is highly dependent on the pH of the sample.

  • Inappropriate Extraction Technique: The choice between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can significantly impact recovery.

  • Incorrect Solvent Selection: The type and polarity of the organic solvent used in LLE or the elution solvent in SPE are critical.

  • Incomplete Protein Precipitation: If using PPT, insufficient precipitant or inadequate mixing can lead to the co-precipitation of the analyte with plasma proteins.[1]

  • Analyte Instability: Degradation of the analyte during sample collection, storage, or processing can lead to lower than expected concentrations.[2]

  • Matrix Effects: Interference from endogenous plasma components can suppress the analytical signal, leading to apparent low recovery.[3]

Q2: Which extraction method is generally recommended for this compound?

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for verapamil and its metabolites.[1][4] The choice depends on the specific requirements of your assay:

  • Solid-Phase Extraction (SPE): Generally provides cleaner extracts, which can reduce matrix effects in sensitive analytical techniques like LC-MS.[3] SPE is also more amenable to automation for high-throughput applications.[4]

  • Liquid-Liquid Extraction (LLE): A simpler and often less expensive technique that can also yield high recoveries.[1][4] However, it may require more manual optimization and larger solvent volumes.[1]

  • Protein Precipitation (PPT): While a rapid and simple technique, it may result in less clean extracts compared to SPE and LLE, potentially leading to higher matrix effects.[3]

Q3: How can I minimize matrix effects during LC-MS analysis?

Minimizing matrix effects is crucial for accurate quantification. Consider the following strategies:

  • Optimize Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove a larger portion of interfering endogenous components.[1]

  • Chromatographic Separation: Utilize a high-efficiency HPLC/UHPLC column and a well-designed gradient elution program to separate this compound from co-eluting matrix components.[1]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects as it behaves nearly identically to the analyte during extraction and ionization.[5]

Troubleshooting Guides

Issue: Low Analyte Recovery

If you are experiencing low recovery of this compound, consult the following decision tree and the detailed explanations below.

LowRecoveryTroubleshooting start Low Recovery of this compound check_method Which extraction method are you using? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE ppt Protein Precipitation (PPT) check_method->ppt PPT check_ph_lle Is the plasma sample pH adjusted to be basic (e.g., pH 9.0)? lle->check_ph_lle check_solvent_lle Is the extraction solvent appropriate? check_ph_lle->check_solvent_lle Yes adjust_ph_lle Adjust plasma pH to ~9.0 with a suitable buffer. check_ph_lle->adjust_ph_lle No check_mixing_lle Is vortexing/mixing sufficient? check_solvent_lle->check_mixing_lle Yes optimize_solvent_lle Test alternative solvents or solvent mixtures (e.g., cyclohexane-dichloromethane). check_solvent_lle->optimize_solvent_lle No increase_mixing_lle Increase vortexing time and ensure thorough mixing. check_mixing_lle->increase_mixing_lle No check_ph_spe Is the sample pH adjusted for optimal retention? spe->check_ph_spe check_elution_spe Is the elution solvent strong enough? check_ph_spe->check_elution_spe Yes adjust_ph_spe Adjust sample pH to ensure the analyte is in a neutral state for reversed-phase sorbents. check_ph_spe->adjust_ph_spe No optimize_elution_spe Use a stronger organic solvent (e.g., methanol) or modify with an acid/base. check_elution_spe->optimize_elution_spe No check_ratio_ppt Is the precipitant to plasma ratio sufficient (e.g., 3:1 acetonitrile:plasma)? ppt->check_ratio_ppt check_mixing_ppt Is vortexing and incubation adequate? check_ratio_ppt->check_mixing_ppt Yes increase_ratio_ppt Increase the volume of cold precipitating agent. check_ratio_ppt->increase_ratio_ppt No optimize_mixing_ppt Ensure thorough vortexing and sufficient incubation time. check_mixing_ppt->optimize_mixing_ppt No

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Troubleshooting Steps:

  • Suboptimal pH during LLE or SPE: this compound, similar to its parent compound verapamil, is a basic compound. Its extraction efficiency is highly dependent on the pH of the sample.

    • For LLE: Ensure the plasma sample is basified to a pH of approximately 9.0 before extraction with an organic solvent.[1][4] This ensures the analyte is in its non-ionized, more organic-soluble form.

    • For SPE: The sample pH should be adjusted to ensure the analyte is in a neutral state for optimal retention on a reversed-phase sorbent.[1]

  • Inappropriate Solvent Selection (LLE): The choice of organic solvent is critical for partitioning the analyte from the aqueous plasma matrix.

    • A mixture of cyclohexane and dichloromethane has been used effectively for verapamil extraction.[1][4] Other solvents like ethyl acetate have also been reported.[1] A systematic evaluation of different solvents may be necessary to optimize recovery.

  • Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • For SPE, use a strong organic solvent, such as methanol. The elution strength can be further increased by modifying the solvent with a small amount of acid or base.[1]

  • Incomplete Protein Precipitation: If using protein precipitation, insufficient precipitant or inadequate mixing can lead to co-precipitation of the analyte with proteins.[1]

    • Use an adequate volume of a cold precipitating agent, such as a 3:1 ratio of acetonitrile to plasma.[1]

    • Ensure thorough vortexing and allow for sufficient incubation time to maximize protein precipitation.[1]

Issue: Poor Reproducibility

Inconsistent results can undermine the reliability of your data. Here are common causes and solutions:

  • Inconsistent Sample Handling: Variations in vortexing time, incubation temperature, or solvent volumes can lead to variable results.[1]

    • Solution: Adhere strictly to a validated Standard Operating Procedure (SOP). Ensure all samples are treated identically.

  • Variable SPE Cartridge Performance: Inconsistent packing or batch-to-batch variability in SPE cartridges can affect recovery.[1]

    • Solution: Use high-quality SPE cartridges from a reputable supplier. It is also good practice to perform a quality control check on new batches of cartridges.

Data Presentation

Table 1: Comparison of Extraction Methods for Verapamil and its Metabolites

Extraction MethodTypical Recovery RateAdvantagesDisadvantages
Solid-Phase Extraction (SPE) >90%[6]Provides cleaner extracts, lower matrix effects, amenable to automation.[1][4]Can be more expensive and require more complex method development.
Liquid-Liquid Extraction (LLE) 80-98%[1][4]Simpler, less expensive.[1][4]May require more manual effort, larger solvent volumes, and can be prone to emulsion formation.[1][7]
Protein Precipitation (PPT) >97% (in some optimized cases)[3]Rapid and simple.Often results in less clean extracts and higher matrix effects.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for this compound.

SPE_Workflow start Start condition Condition SPE Cartridge (e.g., with methanol then water) start->condition equilibrate Equilibrate Cartridge (e.g., with buffer) condition->equilibrate load_sample Load Plasma Sample (pH adjusted) equilibrate->load_sample wash Wash Cartridge (to remove interferences) load_sample->wash elute Elute Analyte (with organic solvent) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS reconstitute->analyze end End analyze->end

Caption: A typical workflow for Solid-Phase Extraction (SPE).
  • Conditioning: Condition the SPE cartridge (e.g., C8 or C18) with 1 mL of methanol followed by 1 mL of water.[6]

  • Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer to match the pH of the prepared sample.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. The plasma should be at a pH that ensures the analyte is retained.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the this compound with a small volume of a strong organic solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on established methods for verapamil and should be a good starting point for this compound.

LLE_Workflow start Start add_is Add Internal Standard to Plasma start->add_is adjust_ph Adjust Plasma pH to ~9.0 add_is->adjust_ph add_solvent Add Immiscible Organic Solvent adjust_ph->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS reconstitute->analyze end End analyze->end

Caption: A standard workflow for Liquid-Liquid Extraction (LLE).
  • Sample Preparation: To a known volume of plasma, add an internal standard.

  • pH Adjustment: Basify the plasma sample by adding a buffer (e.g., phosphate buffer, pH 9.0).[1][4]

  • Extraction: Add an immiscible organic solvent (e.g., a mixture of cyclohexane and dichloromethane).[1][4]

  • Mixing: Vortex the mixture for a sufficient time to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.[1]

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[1]

Protocol 3: Protein Precipitation (PPT)

This is a rapid method but may require further optimization to minimize matrix effects.

  • Sample Preparation: To a known volume of plasma, add an internal standard.

  • Precipitation: Add a cold organic solvent, such as acetonitrile, in a 3:1 ratio to the plasma volume.[1]

  • Mixing: Vortex the mixture vigorously for at least 1 minute.

  • Incubation: Incubate the sample, preferably at a low temperature (e.g., -20°C) for 20 minutes, to enhance protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and either directly inject it for analysis or evaporate and reconstitute it in the mobile phase.

References

Technical Support Center: Chromatographic Resolution of Verapamil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of verapamil and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am seeing poor resolution between verapamil and its primary metabolite, norverapamil. What are the initial steps to improve separation?

Answer:

Poor resolution between verapamil and norverapamil is a common challenge. Here’s a step-by-step troubleshooting guide to address this issue:

Troubleshooting Guide: Improving Verapamil-Norverapamil Resolution

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of verapamil and its metabolites can significantly impact their retention on a reversed-phase column. A slight change in the mobile phase pH can alter the selectivity.

    • Action: If you are using a mobile phase with a buffer, try adjusting the pH by ±0.2 units. Verapamil has a pKa of 8.92; operating in a pH range of 3-7 is common.[1]

  • Modify Organic Solvent Strength:

    • Rationale: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of both compounds, potentially providing better separation.

    • Action: Reduce the organic solvent concentration by 2-5% and observe the effect on resolution.

  • Change Organic Modifier:

    • Rationale: Acetonitrile and methanol have different selectivities. Switching from one to the other can alter the elution order or improve the separation of closely eluting peaks.

    • Action: If you are using acetonitrile, try substituting it with methanol, and vice-versa. You may need to adjust the percentage to achieve similar retention times.

  • Gradient Optimization:

    • Rationale: A shallower gradient provides more time for the compounds to interact with the stationary phase, which can enhance resolution.

    • Action: Decrease the slope of your gradient. For example, if your gradient runs from 30% to 70% organic over 10 minutes, try extending the gradient time to 15 minutes or reducing the initial organic percentage.

  • Column Temperature:

    • Rationale: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down mass transfer. Conversely, increasing the temperature can improve efficiency and peak shape.

    • Action: Adjust the column temperature by 5-10°C in either direction to see if resolution improves. A common operating temperature is 40°C.

Question 2: My peaks for the verapamil metabolites are tailing. How can I improve peak shape?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on the silica support. Here’s how to address it:

Troubleshooting Guide: Reducing Peak Tailing

  • Mobile Phase Additives:

    • Rationale: Small amounts of a competing base, like triethylamine (TEA), can mask the active silanol groups on the stationary phase, reducing tailing for basic compounds like verapamil and its metabolites.

    • Action: Add a low concentration of triethylamine (e.g., 0.1-0.2%) to your mobile phase.[2] Be mindful that TEA can suppress ionization in mass spectrometry. Formic acid (0.1%) is a common alternative for LC-MS applications.

  • Adjust Mobile Phase pH:

    • Rationale: Operating at a lower pH (e.g., pH 3) will ensure that the silanol groups are protonated and less likely to interact with the protonated amine groups of the analytes.

    • Action: Lower the pH of your aqueous mobile phase using an acid like formic acid or phosphoric acid.

  • Use a Different Column:

    • Rationale: Not all C18 columns are the same. A column with high-purity silica and effective end-capping will have fewer free silanols and exhibit less tailing for basic compounds.

    • Action: Switch to a column specifically designed for the analysis of basic compounds or one with a different stationary phase chemistry (e.g., phenyl-hexyl).

  • Sample Overload:

    • Rationale: Injecting too much sample can lead to peak distortion, including tailing.

    • Action: Dilute your sample and inject a smaller volume to see if the peak shape improves.

Question 3: I am having trouble detecting the minor metabolites of verapamil. How can I increase the sensitivity of my method?

Answer:

Detecting low-abundance metabolites requires optimizing both the chromatographic separation and the detector response.

Troubleshooting Guide: Enhancing Sensitivity for Minor Metabolites

  • Sample Preparation:

    • Rationale: A robust sample extraction and concentration step can significantly increase the concentration of your analytes of interest.

    • Action: Utilize solid-phase extraction (SPE) to clean up your sample matrix and concentrate the metabolites.[3]

  • Detector Choice and Settings:

    • Rationale: Mass spectrometry (MS) offers significantly higher sensitivity and selectivity compared to UV detection. If using UV, ensure you are monitoring at the optimal wavelength.

    • Action:

      • If available, switch from a UV detector to a mass spectrometer (e.g., a triple quadrupole) operating in multiple reaction monitoring (MRM) mode.[4]

      • If using a UV detector, the typical wavelength for verapamil is around 278 nm.[2] For fluorimetric detection, which can be more sensitive, use an excitation wavelength of 275 nm and an emission wavelength of 330 nm.

  • Chromatographic Conditions:

    • Rationale: Sharper peaks are taller peaks, which are easier to detect. Improving chromatographic efficiency will lead to better sensitivity.

    • Action:

      • Consider using a UPLC system with a sub-2 µm particle size column for sharper peaks and better resolution.[5]

      • Optimize the flow rate. Slower flow rates can sometimes lead to better peak shape and improved sensitivity, although analysis time will increase.

Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC-UV Method for Verapamil and Norverapamil

This protocol is a general guideline based on commonly used methods for the separation of verapamil and its major metabolite, norverapamil.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 70% B

    • 12-14 min: 70% to 30% B

    • 14-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • UV Detection: 278 nm

Table 1: Comparison of Chromatographic Conditions for Verapamil Metabolite Analysis

ParameterMethod 1 (HPLC-UV)Method 2 (UPLC-MS)Method 3 (Chiral Separation)[4]
System HPLCUPLCHPLC-MS/MS
Column C18 (4.6 x 150 mm, 5 µm)ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Chiralcel OD-RH (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid0.1% aqueous formic acid0.05% Trifluoroacetic acid in water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% formic acidAcetonitrile
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Temperature 35°C40°CNot Specified
Detection UV at 278 nmESI+ Q-Tof MSESI+ Triple Quadrupole MS

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution q1 Adjust Mobile Phase (pH or % Organic)? start->q1 a1_yes Resolution Improved? q1->a1_yes Yes a1_no Change Organic Modifier (ACN vs. MeOH)? q1->a1_no No end_success End: Resolution Achieved a1_yes->end_success a2_yes Resolution Improved? a1_no->a2_yes Yes a2_no Optimize Gradient (Shallower Slope)? a1_no->a2_no No a2_yes->end_success a3_yes Resolution Improved? a2_no->a3_yes Yes a3_no Consider Different Column (e.g., Phenyl-Hexyl) a2_no->a3_no No a3_yes->end_success end_fail Further Method Development Needed a3_no->end_fail

Caption: Troubleshooting workflow for improving chromatographic resolution.

VerapamilMetabolism Verapamil Verapamil Norverapamil Norverapamil (N-demethylation) Verapamil->Norverapamil D617 D-617 (N-dealkylation) Verapamil->D617 D620 D-620 (O-demethylation product) Verapamil->D620 cyp3a4_ndem CYP3A4, CYP2C8 cyp3a4_ndealk CYP3A4, CYP3A5 cyp2c_odem CYP2C Enzymes PhaseII Phase II Metabolites (e.g., Glucuronides) Norverapamil->PhaseII D617->PhaseII cyp3a4_ndem->Norverapamil cyp3a4_ndealk->D617 cyp2c_odem->D620

Caption: Simplified metabolic pathway of verapamil.[6][7][8]

References

Technical Support Center: Optimization of Mobile Phase for p-O-Desmethyl Verapamil Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of p-O-Desmethyl Verapamil.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of this compound?

A common starting point for the reversed-phase HPLC separation of verapamil and its metabolites, including this compound, is a mixture of an aqueous buffer and an organic modifier. A frequently used mobile phase consists of methanol and water, for example in a 70:30 (v/v) ratio.[1] Another common choice for the organic modifier is acetonitrile mixed with water.[2][3][4][5] The aqueous phase is often acidified with additives like formic acid, trifluoroacetic acid, or orthophosphoric acid to control the pH and improve peak shape.[1][2][3][4]

Q2: What is the role of the organic modifier in the mobile phase?

In reversed-phase chromatography, the organic modifier (e.g., acetonitrile or methanol) is the strong solvent that elutes the analytes from the non-polar stationary phase. The choice and proportion of the organic modifier are critical for achieving optimal separation.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency. Replacing methanol with acetonitrile has been shown to maintain good resolution with acceptable peak symmetry.[5]

Q3: Why is pH control of the mobile phase important?

Controlling the pH of the mobile phase is crucial because it can alter the ionization state of the analyte, which in turn affects its retention on the column.[6] For basic compounds like verapamil and its metabolites, a lower pH (e.g., between 2.5 and 4.0) ensures that the analyte is fully protonated (charged), which can minimize undesirable interactions with the stationary phase and improve peak shape.[7]

Q4: What are common additives used in the mobile phase and what are their functions?

Common additives include acids like formic acid, trifluoroacetic acid (TFA), and orthophosphoric acid, as well as basic modifiers like triethylamine (TEA).

  • Acids (Formic Acid, TFA, Orthophosphoric Acid): These are used to acidify the mobile phase, which helps to suppress the ionization of silanol groups on the silica-based stationary phase and ensures the analyte is in a single ionic form, leading to sharper peaks.[2][3][4]

  • Triethylamine (TEA): This is a basic modifier often used to reduce peak tailing of basic compounds.[1][8] It acts by competing with the basic analyte for active silanol sites on the stationary phase.

Q5: What type of column is typically used for this separation?

Reversed-phase columns, particularly C18 columns, are the most commonly used for the separation of verapamil and its metabolites.[1][5][9][10] The specific choice of column (e.g., particle size, length, and manufacturer) can influence the efficiency and resolution of the separation. For higher resolution and faster analysis times, UPLC systems with sub-2-μm particle size columns are also employed.[3][4]

Troubleshooting Guide

Issue: Poor Resolution Between this compound and Other Analytes

Q1: My peaks for this compound and the parent drug, Verapamil, are not well separated. What should I do?

  • Adjust the Organic Modifier Concentration: A slight decrease in the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and may improve resolution. Conversely, a slight increase may decrease analysis time but could reduce resolution.

  • Change the Organic Modifier: If you are using methanol, consider switching to acetonitrile or a mixture of both. The different selectivity of acetonitrile can sometimes improve the separation of closely eluting compounds.

  • Modify the Mobile Phase pH: Adjusting the pH can alter the retention characteristics of ionizable compounds like this compound and Verapamil, potentially improving their separation.

  • Consider a Different Column: If mobile phase optimization does not yield the desired resolution, using a column with a different stationary phase chemistry (e.g., C8 or Phenyl) or a column with a higher efficiency (smaller particle size or longer length) may be necessary.

Issue: Peak Tailing

Q2: The peak for this compound is showing significant tailing. How can I fix this?

Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[11][12]

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5 - 4.0) can suppress the ionization of the silanol groups, thereby reducing these secondary interactions.[7]

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.025-0.2% v/v) into the mobile phase can help to mask the active silanol sites and improve peak shape.[1][8][9]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic analytes.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[11] Try diluting your sample and reinjecting.

Issue: Poor Peak Shape (Fronting or Splitting)

Q3: My peaks are fronting or splitting. What could be the cause?

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can lead to split peaks. Try replacing the guard column and if the problem persists, flushing or replacing the analytical column may be necessary.

  • Temperature Effects: A significant temperature difference between the column and the mobile phase can cause peak shape issues. Using a column oven can help to maintain a consistent temperature.[7]

Experimental Protocols

Protocol 1: RP-HPLC Method for Verapamil and Norverapamil

  • Column: HIQ sil ODS C-18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Methanol: Water (70:30 v/v), with the pH of the aqueous phase adjusted to 7.4 with dilute orthophosphoric acid. Triethylamine is used as an organic modifier to prevent tailing.[1]

  • Flow Rate: 1.0 ml/min[1]

  • Detection: UV at 222 nm[1]

  • Sample Preparation: Prepare stock solutions in the mobile phase.

Protocol 2: UPLC Method for Verapamil and its Metabolites

  • Column: ACQUITY UPLC HSS T3 (1.8 µm, 100 mm × 2.1 mm)[3][4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid (v/v)[3][4]

    • B: Acetonitrile with 0.1% formic acid (v/v)[4]

  • Gradient Elution:

    • Initial: 98% A[3]

    • Linear gradient to 50% A over 10 min[3]

    • Step to 0% A at 10 min and hold for 2 min[3]

    • Return to 98% A at 12 min for a 3-minute equilibration[3]

  • Flow Rate: 600 µL/min[3]

  • Column Temperature: 45 °C[3]

  • Detection: Mass Spectrometry (MS)[3]

Data Presentation

Table 1: Summary of Mobile Phase Compositions and Chromatographic Conditions

MethodColumnMobile Phase CompositionFlow RateDetectionReference
RP-HPLCHIQ sil ODS C-18 (250 x 4.6 mm, 5 µm)Methanol:Water (70:30 v/v) with triethylamine and 0.01M OPA1.0 mL/minUV at 222 nm[1]
LC-MS/MSChiralcel OD-RH (150 x 4.6 mm, 5 µm)0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)Not SpecifiedMS/MS[2]
UPLC-MSACQUITY UPLC HSS T3 (1.8 µm, 100 x 2.1 mm)A: Water with 0.1% formic acid; B: Acetonitrile (Gradient)600 µL/minMS[3]
Chiral LCLarihcShell-P (100 x 2.1 mm, 2.7 µm)Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v)0.5 mL/minFluorescence[8]
RP-HPLCHypersil ODS (125 x 4.0 mm, 5 µm)Methanol-water-triethylamine (70:30:0.2, v/v/v)0.6 mL/minUV at 278 nm[9]

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Define Separation Goals (Resolution, Run Time) select_column Select Initial Column (e.g., C18) start->select_column initial_mp Choose Initial Mobile Phase (e.g., ACN/H2O or MeOH/H2O with acid) select_column->initial_mp run_initial Perform Initial Chromatographic Run initial_mp->run_initial evaluate Evaluate Results (Peak Shape, Resolution) run_initial->evaluate adjust_organic Adjust Organic Modifier Ratio evaluate->adjust_organic Poor Resolution adjust_ph Adjust Mobile Phase pH evaluate->adjust_ph Poor Peak Shape success Method Optimized evaluate->success Goals Met adjust_organic->run_initial adjust_ph->run_initial add_modifier Add Modifier (e.g., TEA) adjust_ph->add_modifier Tailing Persists add_modifier->run_initial

Caption: Workflow for Mobile Phase Optimization.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units below analyte pKa? start->check_ph lower_ph Lower Mobile Phase pH (e.g., to 2.5-4.0) check_ph->lower_ph No add_tea Add Basic Modifier (e.g., 0.1% TEA) check_ph->add_tea Yes re_evaluate1 Tailing Resolved? lower_ph->re_evaluate1 Re-evaluate re_evaluate1->add_tea No success Problem Solved re_evaluate1->success Yes re_evaluate2 Tailing Resolved? add_tea->re_evaluate2 Re-evaluate check_overload Check for Column Overload (Dilute Sample) re_evaluate2->check_overload No re_evaluate2->success Yes use_endcapped Use High-Purity End-Capped Column check_overload->use_endcapped

Caption: Troubleshooting Guide for Peak Tailing.

References

Technical Support Center: Mass Spectrometry Analysis of p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to adduct formation during the mass spectrometric analysis of p-O-Desmethyl Verapamil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular weight?

A1: this compound is a metabolite of Verapamil. Its molecular formula is C₂₆H₃₆N₂O₄, with a molecular weight of approximately 440.58 g/mol .[1]

Q2: What are the expected ions of this compound in positive ion mode ESI-MS?

A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 441.27.[2] It is also common to observe adduct ions, particularly sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

Q3: Why is adduct formation a concern in the quantitative analysis of this compound?

A3: Adduct formation can significantly impact the accuracy and sensitivity of quantitative analysis. When the analyte signal is split between the desired protonated molecule and various adducts, the intensity of the target ion is reduced, potentially leading to a lower signal-to-noise ratio and decreased sensitivity. Inconsistent adduct formation between samples and standards can also result in poor reproducibility and inaccurate quantification.

Q4: What are the common sources of adduct-forming ions in an LC-MS system?

A4: Common sources of adduct-forming ions include:

  • Mobile phase: Impurities in solvents, buffers, and additives.

  • Sample matrix: Contaminants from biological samples or the sample preparation process.

  • Glassware and plasticware: Leaching of sodium and other ions from containers.

  • LC system: Metal components of the HPLC and tubing.

Troubleshooting Guide: Adduct Formation

This guide provides a systematic approach to identifying and mitigating adduct formation during the analysis of this compound.

Issue: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts with a weak protonated molecule ([M+H]⁺) signal.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases and filter them before use.Reduction in baseline noise and adduct formation.
Contaminated Sample/Vials Use polypropylene vials instead of glass to minimize sodium leaching. Ensure high purity of all reagents used in sample preparation.Decreased intensity of sodium and potassium adducts.
Suboptimal Mobile Phase pH Acidify the mobile phase with a volatile acid, such as 0.1% formic acid. This increases the proton concentration, favoring the formation of [M+H]⁺.Enhanced [M+H]⁺ signal and suppression of metal adducts.
Inefficient Ionization Optimize mass spectrometer source parameters, including capillary voltage, source temperature, and gas flows, to promote protonation.Improved signal intensity of the protonated molecule.
Observed Adducts and Their m/z Values

The following table summarizes the expected m/z values for common adducts of this compound (MW = 440.58).

Ion SpeciesFormulaApproximate m/z
Protonated Molecule[M+H]⁺441.58
Sodium Adduct[M+Na]⁺463.56
Potassium Adduct[M+K]⁺479.54
Ammonium Adduct[M+NH₄]⁺458.61

Experimental Protocols

The following are suggested starting protocols for the LC-MS/MS analysis of this compound, based on established methods for Verapamil. Optimization will be required for your specific instrumentation and application.

Sample Preparation (from Plasma)
  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method 1: Formic Acid Additive
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (for monitoring this compound):

    • Precursor ion: m/z 441.3

    • Product ions: Monitor characteristic fragment ions. Based on related compounds, fragments around m/z 165.1 and 289.2 could be expected.[2]

LC-MS/MS Method 2: Ammonium Formate Additive
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: As in Method 1.

Visualizations

Adduct_Formation_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start High Adduct Signal ([M+Na]+, [M+K]+) step1 Check Mobile Phase (Use LC-MS grade solvents, add 0.1% Formic Acid) start->step1 Initial Check step2 Review Sample Prep (Use polypropylene vials, check reagent purity) step1->step2 If adducts persist step3 Optimize MS Source (Adjust voltage, temp, gas flows) step2->step3 If adducts persist end Increased [M+H]+ Signal Reduced Adducts step3->end Successful Optimization

Caption: Troubleshooting workflow for adduct formation.

Adduct_Sources cluster_0 Sources of Contamination cluster_1 Adduct Forming Ions Solvents Solvents & Buffers Na Na+ Solvents->Na K K+ Solvents->K NH4 NH4+ Solvents->NH4 Glassware Glassware Glassware->Na Sample Sample Matrix Sample->Na Sample->K System LC System System->Na Adducts [M+Na]+ [M+K]+ [M+NH4]+ Na->Adducts K->Adducts NH4->Adducts Analyte p-O-Desmethyl Verapamil Analyte->Adducts

Caption: Common sources of adduct-forming ions in LC-MS.

References

Validation & Comparative

A Comparative Analysis of P-glycoprotein Inhibition by Norverapamil and p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the interaction of metabolites with efflux transporters like P-glycoprotein (P-gp) is critical for predicting drug-drug interactions and overcoming multidrug resistance. This guide provides a detailed comparison of the P-gp inhibitory potential of two major metabolites of verapamil: norverapamil and p-O-Desmethyl verapamil.

Quantitative Comparison of P-gp Inhibition

Experimental data demonstrates that both norverapamil and this compound act as inhibitors of P-glycoprotein. However, norverapamil exhibits a significantly higher potency in this regard. The half-maximal inhibitory concentrations (IC50) for these compounds, as determined in studies using P-gp-expressing cell lines, are summarized below.

CompoundIC50 (µM)Cell Lines UsedP-gp SubstrateReference
Norverapamil 0.3Caco-2, L-MDR1Digoxin[1]
This compound (D-703) 1.6Caco-2, L-MDR1Digoxin[1]
Verapamil (Parent Compound)1.1Caco-2, L-MDR1Digoxin[1]

Note: this compound is also referred to as D-703 in some literature.[2]

Mechanism of Action

Norverapamil is understood to exert its P-gp inhibitory effect through a non-competitive mechanism.[3] This suggests that it binds to a site on the P-gp transporter that is distinct from the substrate-binding site, thereby altering the transporter's conformation and impeding its ability to efflux substrates without directly competing for the same binding location.[3]

Experimental Protocols

The evaluation of P-gp inhibition by norverapamil and this compound was conducted using a digoxin transport inhibition assay in P-glycoprotein-expressing cell monolayers.[1] This in vitro method is a standard approach for assessing the potential of compounds to act as P-gp inhibitors.[4][5]

Digoxin Transport Inhibition Assay

Objective: To determine the concentration at which a test compound inhibits 50% of the P-gp-mediated transport of a known substrate (digoxin).

Materials:

  • P-glycoprotein-expressing cell lines (e.g., Caco-2 or L-MDR1 cells)[1]

  • Culture medium (e.g., Dulbecco's modified Eagle's medium with supplements)[4]

  • Transwell inserts for cell culture[4]

  • [³H]-Digoxin (P-gp substrate)[4]

  • Test compounds: Norverapamil and this compound

  • Hank's Balanced Salt Solution (HBSS) with HEPES buffer[4]

  • Scintillation counter

Methodology:

  • Cell Culture: P-gp-expressing cells, such as Caco-2, are seeded on Transwell filter membranes and cultured for approximately 21 days to form a confluent and polarized monolayer.[4] The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]

  • Transport Studies: The transport of [³H]-digoxin is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions across the cell monolayer.

  • Inhibition Assessment: To determine the inhibitory potential of norverapamil and this compound, the bidirectional transport of [³H]-digoxin is measured in the presence of various concentrations of these test compounds.[1] The test compounds are added to both the apical and basolateral compartments.[6]

  • Sample Analysis: At predetermined time points, samples are collected from the receiver compartments, and the concentration of [³H]-digoxin is quantified using a scintillation counter.

  • Data Analysis: The apparent permeability (Papp) is calculated for both directions. The efflux ratio, calculated as the ratio of B-to-A Papp to A-to-B Papp, is determined. A reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition. The IC50 value is then calculated by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the digoxin transport inhibition assay used to evaluate the P-gp inhibitory activity of norverapamil and this compound.

G cluster_setup Assay Setup cluster_experiment Inhibition Experiment cluster_analysis Data Analysis culture Culture P-gp expressing cells (e.g., Caco-2) on Transwell inserts monolayer Formation of confluent monolayer culture->monolayer integrity Verify monolayer integrity (TEER) monolayer->integrity add_compounds Add [³H]-Digoxin and varying concentrations of Inhibitor (Norverapamil or this compound) integrity->add_compounds Proceed if intact transport Measure bidirectional transport (Apical to Basolateral & Basolateral to Apical) add_compounds->transport sampling Collect samples from receiver chambers transport->sampling quantify Quantify [³H]-Digoxin concentration sampling->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow of the P-gp Inhibition Assay.

Signaling Pathway Context

P-glycoprotein is an ATP-dependent efflux pump. Its function is intrinsically linked to the hydrolysis of ATP to provide the energy for substrate transport out of the cell. The inhibition of P-gp by compounds like norverapamil and this compound interferes with this process, leading to increased intracellular accumulation of P-gp substrates.

cluster_cell Cellular Environment cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Substrate_out P-gp Substrate Pgp->Substrate_out Efflux ADP ADP + Pi Pgp->ADP Substrate_in P-gp Substrate (e.g., Digoxin) Substrate_in->Pgp Binding Inhibitor Inhibitor (Norverapamil or This compound) Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp Energy

Caption: P-gp Efflux and Inhibition Mechanism.

References

A Pharmacological Comparison of Verapamil and its O-Demethylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the pharmacological profiles of verapamil's O-demethylated metabolites, supported by available experimental data and detailed methodologies.

Introduction

Verapamil, a phenylalkylamine derivative, is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. While the N-demethylated metabolite, norverapamil, has been well-characterized and is known to contribute to the overall therapeutic effect of the parent drug, the pharmacological activities of the O-demethylated metabolites are less understood. This guide provides a comparative overview of the available pharmacological data for the O-demethylated metabolites of verapamil, focusing on their interaction with L-type calcium channels and other relevant biological targets.

Verapamil Metabolism: The O-Demethylation Pathway

Verapamil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. The metabolic pathways include N-demethylation, N-dealkylation, and O-demethylation. The O-demethylation of verapamil results in the formation of two primary metabolites: D-702 and D-703. Furthermore, the N-demethylated metabolite, norverapamil, can undergo O-demethylation to form D-620.

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-Demethylation (CYP3A4) D702 D702 Verapamil->D702 O-Demethylation D703 D703 Verapamil->D703 O-Demethylation Other_Metabolites Other Metabolites Verapamil->Other_Metabolites D620 D620 Norverapamil->D620 O-Demethylation

Figure 1: Simplified metabolic pathway of verapamil focusing on O-demethylation.

Comparative Pharmacological Activity

A comprehensive quantitative comparison of the L-type calcium channel blocking activity of the primary O-demethylated metabolites, D-702 and D-703, with the parent drug, verapamil, is limited in the publicly available scientific literature. However, some studies have investigated the electrophysiological effects and other pharmacological properties of these and related metabolites.

Data Summary

The following table summarizes the available quantitative and qualitative data for verapamil and its key metabolites. It is important to note the absence of direct inhibitory concentration (IC50) or binding affinity (Ki) values for the O-demethylated metabolites D-702 and D-703 concerning L-type calcium channels.

CompoundTargetParameterValueCommentsReference(s)
Verapamil L-type Calcium ChannelIC50~1 µMPotent blocker, use-dependent.[1]
Norverapamil L-type Calcium ChannelPotency20% of VerapamilActive metabolite contributing to therapeutic effect.[2]
D-620 AV NodeElectrophysiological EffectsSmall but statistically significantEffects on some atrioventricular nodal parameters observed.[2]
D-703 P-glycoprotein (P-gp)IC501.6 µMInhibitor of P-glycoprotein, a drug transporter.[3]
D-617 AV NodeElectrophysiological EffectsNo effectN-dealkylated metabolite with no observed activity on the AV node.[2]

Note: The IC50 value for verapamil can vary depending on the experimental conditions.

Detailed Experimental Protocols

For researchers intending to perform comparative studies on verapamil and its metabolites, the following are detailed protocols for key experiments used to characterize calcium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Inhibition

This method directly measures the effect of a compound on the flow of calcium ions through L-type channels in isolated cardiomyocytes or cell lines expressing the channel.

Cell Preparation:

  • Isolate ventricular myocytes from adult rat or guinea pig hearts using enzymatic digestion.

  • Alternatively, use a stable cell line (e.g., HEK293) expressing the human L-type calcium channel α1c subunit.

  • Plate cells on glass coverslips and allow them to adhere.

Recording Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP-Tris, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature (22-25 °C).

  • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Hold the cell membrane potential at -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps to 0 mV for 200 ms at a frequency of 0.1 Hz.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound (verapamil or its metabolites).

  • Record the steady-state block at each concentration.

Data Analysis:

  • Measure the peak inward current at each concentration.

  • Normalize the current to the baseline control.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell_Isolation Cell Isolation/ Culture Patch Achieve Whole-Cell Patch Configuration Cell_Isolation->Patch Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch Baseline Record Baseline L-type Ca2+ Current Patch->Baseline Drug_Application Perfuse with Test Compound Baseline->Drug_Application Record_Block Record Steady-State Block Drug_Application->Record_Block Data_Analysis Measure Peak Current & Normalize Record_Block->Data_Analysis IC50_Determination Generate Concentration- Response Curve & Fit to Determine IC50 Data_Analysis->IC50_Determination

Figure 2: Experimental workflow for patch-clamp electrophysiology.
Radioligand Binding Assay for L-type Calcium Channel Affinity

This assay determines the binding affinity of a compound to the L-type calcium channel receptor by measuring the displacement of a radiolabeled ligand.

Membrane Preparation:

  • Homogenize rat cardiac ventricular tissue or cells expressing the L-type calcium channel in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation.

  • Resuspend the final pellet in the binding buffer and determine the protein concentration.

Binding Assay:

  • The assay is performed in a final volume of 250 µL in 96-well plates.

  • To each well, add:

    • 50 µL of membrane preparation (20-50 µg of protein).

    • 25 µL of various concentrations of the unlabeled test compound (verapamil or its metabolites).

    • 25 µL of a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine or [³H]-PN200-110).

    • 150 µL of binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubate the plates at 25 °C for 60 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis:

  • Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist (e.g., 1 µM nifedipine).

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While verapamil is a well-established L-type calcium channel blocker, the pharmacological profiles of its O-demethylated metabolites, D-702 and D-703, remain largely uncharacterized in terms of their direct effects on calcium channels. The available data suggests that another O-demethylated metabolite, D-620, exhibits minor electrophysiological activity. In contrast, D-703 has been identified as an inhibitor of the drug transporter P-glycoprotein, indicating a potential role in drug-drug interactions.

The lack of comprehensive quantitative data highlights a gap in the understanding of verapamil's overall pharmacological profile, which is influenced by its complex metabolism. Further research, employing the detailed experimental protocols outlined in this guide, is warranted to fully elucidate the contribution of the O-demethylated metabolites to the therapeutic and potential adverse effects of verapamil. Such studies are crucial for a more complete understanding of verapamil's clinical pharmacology and for the development of safer and more effective cardiovascular therapies.

References

Navigating the Analytical Maze: A Comparative Guide to p-O-Desmethyl Verapamil Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical facet of pharmacokinetic and metabolic studies. This guide provides a comprehensive cross-validation of analytical methods for p-O-Desmethyl Verapamil, a metabolite of the widely used calcium channel blocker, Verapamil. This document offers a detailed comparison of available analytical techniques, their performance characteristics, and experimental protocols to aid in the selection of the most appropriate method for specific research needs.

The O-demethylation of Verapamil results in the formation of several metabolites, including this compound. While numerous analytical methods have been validated for the parent drug and its primary metabolite, Norverapamil, specific quantitative data for this compound is less commonly reported in dedicated validation studies. However, advanced analytical techniques, particularly high-resolution mass spectrometry, have proven effective in identifying and characterizing this metabolite as part of broader metabolic profiling.

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance characteristics of a representative Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method used for the analysis of Verapamil and its metabolites. It is important to note that while this method identifies this compound, specific quantitative validation parameters for this metabolite are not always detailed in the available literature.

ParameterLC-MS/MS HPLC-UV
Linearity Range 1.0 - 500.0 ng/mL (for Verapamil)25 - 1000 ng/mL (for Verapamil)
Accuracy (% Recovery) 92.9% - 103.1% (for Verapamil)[1]>92% (for Verapamil)[2]
Precision (%RSD) < 5.8% (Inter-batch for Verapamil)[1]< 8.6% (Day-to-day for Verapamil)[2]
Limit of Detection (LOD) Not explicitly reported for this compoundNot explicitly reported for this compound
Limit of Quantification (LOQ) 1.00 ng/mL (for Verapamil)[1]2.5 ng/mL (for Verapamil)[2]
Biological Matrix Human Plasma[1]Human Plasma[2]

Detailed Experimental Protocols

A crucial aspect of cross-validating analytical methods is a thorough understanding of the experimental procedures. Below are detailed protocols for a UPLC-MSE method capable of identifying this compound and a general LC-MS/MS method for Verapamil quantification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MSE) for Metabolite Identification

This high-resolution mass spectrometry method is primarily used for the identification and structural characterization of metabolites.

  • Sample Preparation:

    • Rat plasma, urine, or feces samples are subjected to protein precipitation with methanol.

    • The supernatant is then evaporated to dryness and reconstituted in a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Instrument: Waters Xevo G2-S Q-TOF.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: MSE mode, which allows for the collection of both precursor and fragment ion data in a single run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is a standard for the quantitative analysis of drugs and their metabolites in biological fluids.

  • Sample Preparation:

    • Liquid-liquid extraction of the analyte and internal standard from plasma samples.

  • Chromatographic Conditions:

    • Column: C8 analytical column.

    • Mobile Phase: Methanol-water (70:30, v/v) with 12 mM formic acid.[1]

    • Flow Rate: 1.25 mL/min.[1]

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Analytical Workflow and Decision-Making

To further elucidate the processes involved in the analysis of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical framework for selecting an appropriate analytical method.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) SampleCollection->ProteinPrecipitation Extraction Liquid-Liquid or Solid-Phase Extraction ProteinPrecipitation->Extraction EvaporationReconstitution Evaporation & Reconstitution Extraction->EvaporationReconstitution UPLC_HPLC UPLC / HPLC Separation EvaporationReconstitution->UPLC_HPLC MassSpectrometry Mass Spectrometry (Q-TOF or Triple Quadrupole) UPLC_HPLC->MassSpectrometry DataAcquisition Data Acquisition (MSE or MRM) MassSpectrometry->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis Report Reporting DataAnalysis->Report

Caption: Experimental workflow for this compound analysis.

Method Selection Logic Start Start: Define Research Objective Objective Primary Goal? Start->Objective Quantification Quantitative Analysis (Pharmacokinetics) Objective->Quantification Quantification Identification Metabolite Identification & Structural Elucidation Objective->Identification Identification LCMSMS Select LC-MS/MS (Triple Quadrupole) Quantification->LCMSMS UPLC_MSE Select UPLC-MSE (High-Resolution MS) Identification->UPLC_MSE Validation Perform Full Method Validation LCMSMS->Validation Characterization Perform Structural Characterization UPLC_MSE->Characterization

Caption: Logic for selecting an analytical method.

References

A Comparative Analysis of the Pharmacological Activities of Verapamil Metabolites: Norverapamil vs. D-617

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two major metabolites of the calcium channel blocker verapamil: p-O-Desmethyl Verapamil (Norverapamil) and D-617. The information presented herein is supported by experimental data to facilitate an objective assessment of their respective profiles.

Executive Summary

Verapamil undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, Norverapamil and D-617 are prominent. Experimental evidence demonstrates a significant divergence in their pharmacological activities. Norverapamil, an N-demethylated metabolite, retains a portion of the parent drug's calcium channel blocking and P-glycoprotein (P-gp) inhibitory effects. In contrast, the N-dealkylated metabolite D-617 is largely devoid of these activities, instead acting as a substrate for P-gp. This differential activity has important implications for understanding the overall pharmacological and toxicological profile of verapamil.

Comparative Activity Data

The following tables summarize the key quantitative and qualitative data comparing the activities of Norverapamil and D-617.

Table 1: Comparison of Electrophysiological Activity
CompoundTargetExperimental ModelObserved EffectRelative Potency
Norverapamil Atrioventricular (AV) NodeIsolated Perfused Rabbit HeartProlongation of AV nodal block cycle length, conduction time, and refractory periods.[1]20-50% of Verapamil's activity.[1]
D-617 Atrioventricular (AV) NodeIsolated Perfused Rabbit HeartNo effect on AV nodal parameters.[1]Inactive.[1]
Table 2: Comparison of P-glycoprotein (P-gp) Interaction
CompoundInteraction with P-gpExperimental ModelIC50 Value
Norverapamil InhibitionP-gp-expressing Caco-2 or L-MDR1 cells0.3 µM (for inhibition of digoxin transport).[2]
D-617 SubstrateP-gp-expressing Caco-2 or L-MDR1 cellsNo inhibition observed at concentrations up to 100 µM.[2]

Signaling Pathways and Metabolic Fate

The metabolic conversion of verapamil to Norverapamil and D-617 involves distinct enzymatic pathways, primarily mediated by cytochrome P450 enzymes. The subsequent interaction of these metabolites with their respective targets, L-type calcium channels and P-glycoprotein, dictates their pharmacological effects.

Metabolic Pathway of Verapamil Verapamil Verapamil Norverapamil This compound (Norverapamil) Verapamil->Norverapamil N-Demethylation (CYP3A4, CYP2C8) D617 D-617 Verapamil->D617 N-Dealkylation (CYP3A4, CYP2C8) LTypeCC L-type Calcium Channel Norverapamil->LTypeCC Blocks Ca2+ influx PGP P-glycoprotein (P-gp) Norverapamil->PGP Inhibits efflux D617->PGP Transported by P-gp Inhibition Inhibition LTypeCC->Inhibition PGP->Inhibition Substrate Substrate PGP->Substrate

Caption: Metabolic conversion of verapamil and downstream activities.

Experimental Protocols

Isolated Perfused Rabbit Heart Electrophysiology Study

This ex vivo model is utilized to assess the direct electrophysiological effects of compounds on the heart, independent of systemic influences.[1]

Objective: To determine the effects of Norverapamil and D-617 on cardiac conduction and refractoriness.

Methodology:

  • Animal Model: Male New Zealand White rabbits are used.

  • Heart Isolation: Hearts are rapidly excised and retrogradely perfused via the aorta on a Langendorff apparatus.

  • Perfusion: The perfusate is a modified Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Electrophysiological Recordings: Platinum electrodes are placed on the right atrium and the ventricular epicardium to record atrial and ventricular electrograms. His bundle electrograms are also recorded.

  • Pacing: The atrium is paced at various cycle lengths to determine atrioventricular (AV) nodal conduction properties (e.g., Wenckebach cycle length, effective refractory period).

  • Drug Administration: Verapamil, Norverapamil, and D-617 are infused into the perfusate at specified concentrations.

  • Data Analysis: Changes in electrophysiological parameters (e.g., PR interval, AH interval, HV interval, AV nodal block cycle length) are measured before and after drug administration.

Isolated Heart Electrophysiology Workflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis Rabbit Rabbit Heart_Isolation Heart_Isolation Rabbit->Heart_Isolation Excision Langendorff_Setup Langendorff_Setup Heart_Isolation->Langendorff_Setup Mounting & Perfusion Pacing_Protocols Pacing_Protocols Langendorff_Setup->Pacing_Protocols Electrical Stimulation Drug_Administration Drug_Administration Pacing_Protocols->Drug_Administration Infusion of Metabolites EP_Recording EP_Recording Drug_Administration->EP_Recording Data Acquisition Data_Analysis Data_Analysis EP_Recording->Data_Analysis Measure Intervals & Refractory Periods Conclusion Conclusion Data_Analysis->Conclusion Determine Activity

Caption: Workflow for isolated heart electrophysiology studies.

P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

This in vitro assay is the standard for evaluating the potential of a compound to inhibit the P-gp efflux transporter.[2]

Objective: To determine the IC50 value of Norverapamil for P-gp inhibition and to assess the inhibitory potential of D-617.

Methodology:

  • Cell Culture: Caco-2 cells (a human colon adenocarcinoma cell line that endogenously expresses P-gp) are cultured on permeable Transwell® inserts for 21-25 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Study: The transport of a known P-gp substrate (e.g., [3H]-digoxin) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across the Caco-2 monolayer.

  • Inhibitor Addition: The transport study is performed in the absence and presence of various concentrations of the test compounds (Norverapamil and D-617).

  • Sample Analysis: The amount of the P-gp substrate that has permeated to the receiver compartment is quantified using liquid scintillation counting or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficients (Papp) for both A-B and B-A transport are calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). The IC50 value for P-gp inhibition is calculated from the concentration-dependent reduction in the efflux of the P-gp substrate.

P-gp Inhibition Assay Workflow cluster_0 Cell Culture cluster_1 Assay cluster_2 Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Differentiate for 21-25 days Caco2_Seeding->Differentiation Monolayer_Integrity Verify monolayer integrity (TEER) Bidirectional_Transport Perform bidirectional transport of P-gp substrate +/- inhibitors Monolayer_Integrity->Bidirectional_Transport Sample_Collection Collect samples from apical & basolateral compartments Bidirectional_Transport->Sample_Collection Quantification Quantify substrate concentration Calculation Calculate Papp, Efflux Ratio, and IC50 Quantification->Calculation

Caption: Workflow for the Caco-2 P-gp inhibition assay.

Conclusion

The available experimental data clearly delineates the distinct pharmacological profiles of Norverapamil and D-617. Norverapamil is an active metabolite, retaining a significant fraction of verapamil's activity as both a calcium channel blocker and a P-gp inhibitor. Conversely, D-617 is largely inactive at the L-type calcium channel and does not inhibit P-gp, though it is a substrate for this transporter. These findings are critical for a comprehensive understanding of the clinical pharmacology of verapamil, including its therapeutic efficacy, potential for drug-drug interactions, and overall safety profile. Researchers and drug development professionals should consider the differential activities of these metabolites when designing and interpreting preclinical and clinical studies involving verapamil.

References

A Comparative Guide to the Relative Bioavailability of Verapamil and its Metabolite p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verapamil, a widely used cardiovascular drug, exhibits low and variable oral bioavailability, primarily due to extensive first-pass metabolism in the liver. A significant metabolic pathway is N-dealkylation, leading to the formation of p-O-Desmethyl Verapamil (D-617). Understanding the pharmacokinetic relationship between the parent drug and its metabolites is crucial for drug efficacy and safety assessments. This guide presents available quantitative data, details of experimental protocols for their determination, and a visualization of the metabolic pathway.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for verapamil and its metabolite this compound (D-617) based on data from clinical and preclinical studies. It is important to note that the data for D-617 is derived from its formation as a metabolite following verapamil administration, not from direct administration of the metabolite itself.

Table 1: Pharmacokinetic Parameters of Verapamil (Oral Administration)

ParameterValueSpeciesNotes
Bioavailability (F) ~20%[1]HumanHigh first-pass metabolism is the primary reason for low bioavailability.
Time to Peak (Tmax) 1-2 hoursHuman
Peak Plasma Conc. (Cmax) Varies significantly with dose and formulationHuman
Area Under the Curve (AUC) Varies significantly with dose and formulationHuman
Elimination Half-life (t½) 3-7 hoursHumanCan increase with repeated dosing.

Table 2: Pharmacokinetic Parameters of this compound (D-617) as a Metabolite

ParameterValueSpeciesNotes
Bioavailability (F) Not available-Data is not available as it has not been studied as a directly administered drug.
Formation Major metabolite formed by N-dealkylation of verapamil, primarily by CYP3A4.[2]HumanAccounts for approximately 22% of the verapamil dose excreted in urine.[2]
Elimination Half-life (t½) ~8.5 hoursHuman

Experimental Protocols

The determination of verapamil and its metabolites in biological fluids is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with a suitable detection method.

Determination of Verapamil and Metabolites in Plasma

Objective: To quantify the concentrations of verapamil and its metabolites (including this compound) in plasma samples to determine pharmacokinetic parameters.

Methodology: High-Performance Liquid Chromatography with Fluorescence Detection.

Procedure:

  • Sample Collection: Whole blood samples are collected from subjects at various time points after administration of verapamil.

  • Plasma Separation: Plasma is separated from the whole blood by centrifugation.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma, an internal standard is added.

    • A protein precipitating agent (e.g., acetonitrile, methanol) is added to the plasma sample.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is collected for analysis.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

    • Column: A reverse-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used as the mobile phase. The composition can be isocratic or a gradient.

    • Flow Rate: A constant flow rate is maintained.

  • Detection:

    • Fluorescence Detector: The eluent from the column is passed through a fluorescence detector. The excitation and emission wavelengths are set to be specific for verapamil and its metabolites.

  • Quantification:

    • A calibration curve is generated using standard solutions of verapamil and this compound of known concentrations.

    • The peak areas of the analytes and the internal standard in the plasma samples are measured.

    • The concentrations of verapamil and its metabolites in the plasma samples are calculated by comparing their peak area ratios to the internal standard with the calibration curve.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of verapamil and the general experimental workflow for determining the relative bioavailability of a drug and its metabolite.

Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-Demethylation (CYP3A4) D617 This compound (D-617) Verapamil->D617 N-Dealkylation (CYP3A4) Other_Metabolites Other Metabolites Verapamil->Other_Metabolites Other Pathways

Metabolic Pathway of Verapamil

cluster_0 Study Design cluster_1 Sample Collection & Processing cluster_2 Analytical Quantification cluster_3 Pharmacokinetic Analysis Admin_V Administer Verapamil to Subjects Collect_Blood Collect Blood Samples at Timed Intervals Admin_V->Collect_Blood Admin_M Administer Metabolite (this compound) to Subjects Admin_M->Collect_Blood Process_Plasma Process to Obtain Plasma Collect_Blood->Process_Plasma HPLC HPLC Analysis Process_Plasma->HPLC Quantify Quantify Drug & Metabolite Concentrations HPLC->Quantify Calculate_PK Calculate Pharmacokinetic Parameters (AUC, Cmax, etc.) Quantify->Calculate_PK Compare_Bioavailability Compare Relative Bioavailability Calculate_PK->Compare_Bioavailability

Experimental Workflow for Bioavailability Assessment

References

Navigating the Analytical Maze: A Comparative Guide to the Detection of p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of verapamil metabolism, the accurate quantification of its various metabolites is paramount. Among these, p-O-Desmethyl Verapamil, a product of O-demethylation, presents a unique analytical challenge. This guide provides a comparative overview of the analytical sensitivities of different methods potentially employed for its detection, supported by available experimental data and detailed protocols.

The landscape of analytical techniques for verapamil and its primary metabolite, norverapamil, is well-documented, with a strong emphasis on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and specificity. However, specific quantitative data, particularly the lower limit of quantification (LLOQ), for this compound is less prevalent in publicly accessible literature. This guide synthesizes available information to offer a comparative perspective.

Comparison of Analytical Methods

While direct comparative studies on the analytical sensitivity for this compound are scarce, we can infer the potential performance of various methods based on their application to the parent compound and other metabolites.

Analytical MethodTypical LLOQ for Verapamil/NorverapamilPotential Applicability for this compound
LC-MS/MS 0.1 - 5.0 ng/mLHigh: This is the most promising technique for achieving low LLOQs for this compound due to its high sensitivity and selectivity.
HPLC-UV 2.5 - 10 ng/mLModerate: While less sensitive than LC-MS/MS, HPLC-UV can be a viable option if higher concentrations of the metabolite are expected.
GC-MS Not commonly used for recent bioanalytical studies of verapamil and its metabolites.Low: This method often requires derivatization and may not offer the same sensitivity as modern LC-MS/MS techniques for this class of compounds.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative protocols for methods used in the analysis of verapamil and its metabolites, which can be adapted for the specific quantification of this compound.

LC-MS/MS Method for Verapamil and Metabolites

This protocol is based on established methods for the sensitive quantification of verapamil and norverapamil and is adaptable for this compound.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

HPLC-UV Method for Verapamil and Norverapamil

This protocol provides a foundation for developing an HPLC-UV method for this compound.

1. Sample Preparation (Plasma)

  • To 500 µL of plasma, add an internal standard.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex mix and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer at a specific pH.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 278 nm.

  • Injection Volume: 50 µL.

Visualizing the Metabolic Pathway and Analytical Workflow

To better understand the context of this compound analysis, the following diagrams illustrate the metabolic pathway of verapamil and a typical analytical workflow.

Verapamil Metabolic Pathway Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-Demethylation (CYP3A4, CYP2C8) This compound This compound Verapamil->this compound O-Demethylation Other_Metabolites Other Metabolites Verapamil->Other_Metabolites N-Dealkylation

Verapamil Metabolic Pathway

Analytical Workflow for this compound cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Extraction Extraction Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Analytical Workflow

Validation of a p-O-Desmethyl Verapamil LC-MS/MS Method: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of p-O-Desmethyl Verapamil in biological matrices, adhering to Food and Drug Administration (FDA) guidelines. This guide provides a comparative overview of analytical methodologies, detailed experimental protocols, and key validation parameters to assist researchers and scientists in the drug development process.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical requirement for the successful development and registration of new pharmaceuticals. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines to ensure the reliability, accuracy, and precision of bioanalytical data. These guidelines outline the essential validation parameters that must be thoroughly investigated, including selectivity, accuracy, precision, recovery, calibration curve performance, and stability of the analyte in the biological matrix. This guide focuses on the validation of an LC-MS/MS method for this compound, a metabolite of the widely used calcium channel blocker, Verapamil.

Comparative Overview of Analytical Methods

While LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity, other analytical techniques have also been employed for the analysis of Verapamil and its metabolites. This section provides a comparative overview of the performance of a typical LC-MS/MS method with alternative approaches.

Table 1: Comparison of Analytical Methods for the Analysis of Verapamil and its Metabolites

ParameterLC-MS/MSHPLC-UVCapillary Electrophoresis (CE)
Principle Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Separation by liquid chromatography with detection based on UV absorbance.Separation based on the differential migration of ions in an electric field.
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (pg/mL to low ng/mL)Moderate (ng/mL to µg/mL)High (ng/mL)
Linear Range WideModerateModerate
Matrix Effect Potential for ion suppression or enhancement, requires careful evaluation.Less susceptible to matrix effects compared to MS, but can be affected by co-eluting compounds.Can be affected by matrix components influencing electroosmotic flow.
Throughput HighModerateLow to Moderate
Instrumentation Cost HighLow to ModerateModerate

Validation of an LC-MS/MS Method for this compound

The following sections detail the experimental protocol and validation parameters for a representative LC-MS/MS method for the quantification of this compound in human plasma.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

Data Presentation: Summary of Validation Parameters

Table 2: Linearity and Sensitivity

ParameterFDA Acceptance CriteriaTypical Performance (Hypothetical)
Calibration Curve Range At least 6-8 non-zero standards.0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.0.1 ng/mL

Table 3: Accuracy and Precision

ParameterFDA Acceptance CriteriaTypical Performance (Hypothetical)
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +5%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8% to +7%
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 12%

Table 4: Recovery and Matrix Effect

ParameterFDA Acceptance CriteriaTypical Performance (Hypothetical)
Extraction Recovery Consistent, precise, and reproducible.85 - 95%
Matrix Factor The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least six different lots of matrix.CV < 10%

Table 5: Stability

ParameterFDA Acceptance CriteriaTypical Performance (Hypothetical)
Bench-top Stability Analyte should be stable in matrix for the expected duration of sample handling. Mean concentration within ±15% of nominal.Stable for at least 24 hours at room temperature.
Freeze-Thaw Stability Analyte should be stable for a minimum of three freeze-thaw cycles. Mean concentration within ±15% of nominal.Stable for at least 3 cycles.
Long-term Stability Analyte should be stable in matrix for the intended storage duration at a specified temperature. Mean concentration within ±15% of nominal.Stable for at least 6 months at -80°C.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bioanalytical_Method_Validation_Workflow cluster_validation MethodDevelopment Method Development MethodValidation Method Validation (as per FDA Guidelines) MethodDevelopment->MethodValidation Selectivity Selectivity & Specificity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity AccuracyPrecision Accuracy & Precision MethodValidation->AccuracyPrecision Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability SampleAnalysis Routine Sample Analysis DataReporting Data Reporting & Submission SampleAnalysis->DataReporting

Caption: Workflow for Bioanalytical Method Validation.

Conclusion

The validation of a bioanalytical method for this compound by LC-MS/MS, in accordance with FDA guidelines, is a meticulous process that ensures the generation of high-quality data for pharmacokinetic and other studies in drug development. While specific quantitative data for a fully validated this compound assay is not widely published, this guide provides a robust framework based on established principles for Verapamil and its other metabolites. By following a detailed experimental protocol and rigorously evaluating all validation parameters, researchers can develop a reliable and reproducible LC-MS/MS method that meets regulatory expectations. The use of alternative methods such as HPLC-UV or CE may be considered in specific contexts, but LC-MS/MS remains the preferred platform for its superior sensitivity and selectivity in complex biological matrices.

comparative assessment of verapamil metabolite reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in drug metabolism studies, pharmacokinetic analysis, and bioequivalence testing involving Verapamil, the quality and reliability of metabolite reference standards are paramount. This guide provides a comparative assessment of commercially available reference standards for key Verapamil metabolites, supported by a detailed experimental protocol for their analysis.

Comparative Assessment of Verapamil Metabolite Reference Standards

A variety of suppliers offer reference standards for Verapamil and its major metabolites. The following table summarizes the key specifications of commercially available standards for Norverapamil and the metabolite D-617, providing researchers with a snapshot of the options for their analytical needs.

Product NameSupplierCatalog NumberPurityFormatTraceability/Certification
Norverapamil Hydrochloride LGC StandardsTRC-N877500>95% (HPLC)[1]NeatN/A
(S)-(-)-Norverapamil Hydrochloride LGC StandardsTRC-N877491-1MGN/ANeatN/A
rac D 617 (Verapamil Metabolite) LGC StandardsTRC-D100050>95% (HPLC)[2]NeatN/A
rac D 617 (Verapamil Metabolite) CymitQuimicaTR-D100050N/ANeatN/A
(±)-Verapamil hydrochloride Sigma-AldrichPHR1131Certified Reference MaterialNeatISO 17034 and ISO/IEC 17025
Verapamil hydrochloride British Pharmacopoeia72099.7%NeatEP Reference Standard[3]

Verapamil Metabolic Pathway

Verapamil undergoes extensive metabolism in the liver, primarily through N-dealkylation, N-demethylation, and O-demethylation. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, plays a crucial role in these transformations. The major active metabolite is Norverapamil, formed through N-demethylation.

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil (Active) Verapamil->Norverapamil N-demethylation (CYP3A4) D617 D-617 Verapamil->D617 N-dealkylation (CYP3A4, CYP2C8) D620 D-620 Verapamil->D620 O-demethylation Norverapamil->D620 Other_Metabolites Other Phase I & Phase II Metabolites D617->Other_Metabolites D620->Other_Metabolites

Verapamil's primary metabolic pathways.

Experimental Protocol: LC-MS/MS Analysis of Verapamil and its Metabolites

This section details a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Verapamil and its major metabolite, Norverapamil, in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Verapamil).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Verapamil: Precursor ion (Q1) m/z 455.3 → Product ion (Q3) m/z 165.1

    • Norverapamil: Precursor ion (Q1) m/z 441.3 → Product ion (Q3) m/z 165.1

    • Internal Standard (e.g., Verapamil-d7): Precursor ion (Q1) m/z 462.3 → Product ion (Q3) m/z 165.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

4. Data Analysis

  • Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of the analytes in the samples is then determined from the calibration curve using linear regression.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Verapamil and its metabolites using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

LC-MS/MS analytical workflow.

References

Safety Operating Guide

Safe Disposal of p-O-Desmethyl Verapamil: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of p-O-Desmethyl Verapamil, a metabolite of Verapamil used in research settings. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. All handling and disposal should be conducted by qualified personnel trained in laboratory safety procedures.

This compound, like its parent compound Verapamil and its related metabolite Norverapamil, should be regarded as a hazardous substance.[1][2][3] The following guidelines are based on safety data sheets for chemically related compounds and general best practices for laboratory chemical waste management.

Core Disposal Protocol

Disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[4] This typically involves treating the substance as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection.[5]

  • Waste Identification and Segregation:

    • Clearly label this compound waste with its chemical name and associated hazards.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment:

    • Store waste this compound in a designated, well-sealed, and properly labeled hazardous waste container.

    • The container should be kept in a secure, well-ventilated area, away from incompatible materials.[6]

  • Engage a Licensed Disposal Company: The primary method for disposal is to offer the material to a licensed hazardous material disposal company.[7] These companies are equipped to handle and treat chemical waste in a compliant manner.

  • Recommended Disposal Method: Incineration in a facility equipped with an afterburner and scrubber is a suggested method of destruction for related compounds and is a common practice for pharmaceutical waste.[7]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as empty containers, pipette tips, and gloves, should be disposed of as contaminated waste following the same procedures as the chemical itself.[4][7]

Hazard Profile and Safety Considerations

While a specific, comprehensive safety data sheet for this compound was not found, data for the closely related metabolite Norverapamil indicates it is toxic if swallowed .[1][4] Verapamil itself is classified as toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[2] Given these serious potential health effects, it is imperative to handle this compound with a high degree of caution.

Hazard StatementClassificationSource
Toxic if swallowedAcute toxicity, oral[1][4]
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment[4]

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_empty Is the container empty? ppe->is_empty dispose_container Dispose of as Contaminated Packaging is_empty->dispose_container Yes collect Collect in a Labeled, Sealed Hazardous Waste Container is_empty->collect No contact_ehs Contact Institutional EHS for Pickup or Guidance dispose_container->contact_ehs collect->contact_ehs licensed_disposal Transfer to a Licensed Hazardous Material Disposal Company contact_ehs->licensed_disposal incineration Recommended Final Disposal: Incineration with Scrubber licensed_disposal->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidance of your institution's Environmental Health and Safety department. Always consult with your EHS office for definitive disposal procedures.

References

Essential Safety and Logistics for Handling p-O-Desmethyl Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory for all procedures involving p-O-Desmethyl Verapamil. The following table outlines the required PPE.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesPowder-free, disposable nitrile gloves. The outer glove should be placed over the gown cuff.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Body Protection Disposable GownLint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects the body from contamination and prevents the transfer of the compound outside the designated handling area.
Eye & Face Protection Safety Goggles & Face ShieldChemical safety goggles or safety glasses with side shields.[1] A face shield should be used when splashes are possible.Provides comprehensive protection against splashes, aerosols, and airborne particles.
Respiratory Protection N95 or Higher RespiratorIn case of insufficient ventilation, wear suitable respiratory equipment.[2] Fit-testing is mandatory.Protects against the inhalation of airborne particles, especially when handling the compound as a powder.[2]
Key Safety and Handling Information

The following table summarizes crucial safety data for this compound.

ParameterInformation
Chemical Name α-[3-[[2-(4-Hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile[3]
CAS Number 77326-93-3[3]
Molecular Formula C₂₆H₃₆N₂O₄[3]
Molecular Weight 440.58 g/mol [3]
Appearance Brown low-melting solid[3]
Known Hazards Based on Verapamil Hydrochloride, may be toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[4][5] May cause skin and eye irritation.[4] May damage fertility or the unborn child.[4] Handle all products by qualified personnel only.[3]
Storage Store at -20°C under an inert atmosphere.[3] The compound is hygroscopic.[3]
Solubility Slightly soluble in chloroform and methanol.[3]
UN DOT Shipping UN2811 PGIII[3]

Experimental Protocols

Receiving and Storing this compound
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Verification : Confirm that the compound name and CAS number on the label match the order.

  • Storage : For maximum recovery of the product, centrifuge the original vial prior to removing the cap.[3] Store the container in a designated, labeled, and well-ventilated area at -20°C under an inert atmosphere.[3]

  • Inventory : Log the compound in the chemical inventory system, noting the date of receipt and storage location.

Weighing and Solution Preparation
  • Designated Area : All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a containment glove box, to minimize exposure.

  • PPE : Don the appropriate PPE as outlined in the table above.

  • Weighing : Use a calibrated analytical balance. Tare a pre-labeled weighing vessel. Carefully transfer the required amount of the compound using a clean spatula.

  • Dissolving : Add the appropriate solvent (e.g., chloroform, methanol) to the vessel containing the compound.[3] Gently swirl or vortex to dissolve.

  • Cleaning : Decontaminate the spatula and work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) followed by a soap and water wash.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Solvents : Solutions containing this compound should be collected in a designated, labeled hazardous waste container for solvents.

  • Disposal Procedure : Follow all institutional and local regulations for the disposal of hazardous waste. Arrange for pickup by a licensed hazardous waste disposal company.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Doff PPE Correctly F->G I Store Waste in Designated Area F->I H Wash Hands Thoroughly G->H J Schedule Hazardous Waste Pickup I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-O-Desmethyl Verapamil
Reactant of Route 2
Reactant of Route 2
p-O-Desmethyl Verapamil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.